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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document offers a comprehensive examination of the compound's spectral characteristics, supported by established methodologies and theoretical principles.

Introduction

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS 1864893-64-0) is a chiral diamine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group.[1][2] The precise structural elucidation of such molecules is paramount in synthetic chemistry and drug discovery, where stereochemistry and functional group integrity are critical. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This guide will delve into the expected ¹H and ¹³C NMR spectra of this compound, offering a predictive analysis based on established chemical shift principles and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following numbering scheme will be used for the atoms in tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate:

Figure 1: Molecular structure and atom numbering for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with their expected multiplicities and integration values. These predictions are based on the analysis of structurally similar compounds.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C(10,11,12)H₃ (Boc)~ 1.45Singlet9H
C(3)H₃~ 1.10Doublet3H
C(6)H₃~ 2.45Singlet3H
C(4)H₂~ 2.60 - 2.80Multiplet2H
C(2)H~ 3.80 - 4.00Multiplet1H
N(1)H~ 5.00Broad Singlet1H
N(5)H~ 1.50 (exchangeable)Broad Singlet1H

Justification of Predicted Chemical Shifts:

  • Boc Group (C10, C11, C12): The nine equivalent protons of the tert-butyl group are highly shielded and characteristically appear as a sharp singlet around 1.45 ppm.[5]

  • Methyl Group (C3): This methyl group is attached to a chiral center (C2) and will be split by the adjacent methine proton, resulting in a doublet. Its chemical shift is expected in the aliphatic region, around 1.10 ppm.

  • N-Methyl Group (C6): The protons of the methyl group attached to the secondary amine (N5) are expected to appear as a singlet around 2.45 ppm.

  • Methylene Group (C4): These diastereotopic protons are adjacent to a chiral center and will likely appear as a complex multiplet in the range of 2.60-2.80 ppm due to coupling with the C2 proton.

  • Methine Proton (C2): This proton is attached to the chiral center and is deshielded by the adjacent nitrogen atom of the carbamate. It is expected to be a multiplet due to coupling with the C3 and C4 protons.

  • Amine and Amide Protons (N1H, N5H): The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to rapid chemical exchange. The carbamate NH proton is typically more deshielded than the amine NH proton.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The predicted chemical shifts for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C(10,11,12) (Boc CH₃)~ 28.5
C(9) (Boc quat. C)~ 79.5
C(7) (C=O)~ 156.0
C(3)~ 18.0
C(6)~ 36.0
C(4)~ 55.0
C(2)~ 48.0

Justification of Predicted Chemical Shifts:

  • Boc Group (C9, C10, C11, C12): The methyl carbons of the tert-butyl group are expected around 28.5 ppm, while the quaternary carbon is significantly deshielded and appears around 79.5 ppm.[6]

  • Carbonyl Carbon (C7): The carbamate carbonyl carbon is characteristic and appears in the downfield region, typically around 156.0 ppm.[7]

  • Aliphatic Carbons (C2, C3, C4, C6): The chemical shifts of these carbons are in the typical aliphatic range. The carbons directly attached to nitrogen (C2, C4, C6) are more deshielded than the C3 methyl carbon.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[8][9]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The following steps should be performed on a standard NMR spectrometer (e.g., 400 MHz).

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, which is critical for obtaining sharp spectral lines.

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • This experiment typically requires a larger number of scans than the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

Sources

Exploratory

In-Depth Mass Spectrometry Fragmentation Analysis of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Executive Summary In modern drug discovery, chiral diamines are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, chiral diamines are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a highly versatile, orthogonally protected diamine featuring a primary amine masked by a tert-butyloxycarbonyl (Boc) group and a reactive secondary methylamine.

For analytical scientists and drug development professionals, characterizing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for impurity profiling, reaction monitoring, and pharmacokinetic quantification. This whitepaper provides a comprehensive mechanistic breakdown of its gas-phase fragmentation behavior, supported by field-proven, self-validating experimental protocols.

Physicochemical & Structural Profiling

Before analyzing the fragmentation pathways, it is essential to establish the exact mass and protonation sites, as these dictate the gas-phase behavior of the molecule under Electrospray Ionization (ESI).

  • Chemical Name : Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

  • Molecular Formula : C9H20N2O2

  • Monoisotopic Mass : 188.1525 Da

  • Protonated Precursor [M+H]⁺ : 189.1603 Da (Analyzed at m/z 189.16)

  • Protonation Dynamics : In an acidic mobile phase, protons preferentially localize on the more basic secondary methylamine. However, during collision-induced dissociation (CID), charge mobilization allows the proton to migrate to the carbamate carbonyl, initiating the primary fragmentation cascade.

Core Fragmentation Mechanisms (Gas-Phase Causality)

The fragmentation of Boc-protected chiral diamines is highly predictable once the underlying thermodynamic drivers are understood. The breakdown of m/z 189.16 follows three distinct pathways.

Pathway A: The Boc-Deprotection Cascade (McLafferty-like Rearrangement)

The most dominant fragmentation pathway for any Boc-protected amine is the loss of the protecting group. The causality behind this is thermodynamic: the steric bulk of the tert-butyl group and the high stability of the leaving alkene make this cleavage highly favorable. During CID, the protonated carbamate forms a concerted, six-membered cyclic transition state. This McLafferty-like rearrangement drives the elimination of neutral isobutylene (-56 Da), yielding a transient carbamic acid intermediate at m/z 133.10 (1)[1]. Because gas-phase carbamic acids are inherently unstable, this intermediate rapidly undergoes decarboxylation (loss of CO₂, -44 Da) to yield the fully deprotected diamine at m/z 89.10 (2)[2]. This sequential -100 Da loss is the universal diagnostic signature for Boc-protected amines (3)[3].

Pathway B: Alpha-Cleavage of the Chiral Diamine Backbone

When the charge remains localized on the secondary methylamine nitrogen, it weakens the adjacent C1-C2 bond of the chiral propan-2-yl backbone. High-energy collisions trigger an alpha-cleavage, resulting in a stable iminium ion. This yields a prominent fragment at m/z 44.05 ([CH₂=NH-CH₃]⁺), which serves as a highly specific diagnostic marker for the terminal methylamino moiety (4)[4].

Pathway C: Terminal Amine Neutral Loss

A minor but analytically useful pathway involves the direct neutral loss of methylamine (CH₃NH₂, -31 Da) from the precursor ion, yielding a fragment at m/z 158.12. While less dominant than the Boc cleavage, observing this peak provides orthogonal confirmation of the molecule's secondary amine structure.

Quantitative Data Presentation

The following table summarizes the expected MS/MS fragmentation profile, providing a quick-reference guide for method development.

Precursor Ion (m/z)Fragment Ion (m/z)Mass Shift (Da)Neutral Loss IdentityRelative AbundanceMechanistic Pathway
189.16133.10-56.06Isobutylene (C₄H₈)HighMcLafferty-like Rearrangement
189.1689.10-100.06Boc (C₄H₈ + CO₂)Very HighSequential Decarboxylation
189.16158.12-31.04Methylamine (CH₅N)LowTerminal Neutral Loss
189.1644.05-145.11Boc-NH-CH(CH₃) radicalMediumAlpha C-C Cleavage

Mechanistic Pathway Visualization

The logical relationship between the precursor ion and its resulting fragments is mapped below.

MS_Fragmentation M Precursor [M+H]+ m/z 189.16 F1 Carbamic Acid [M+H - C4H8]+ m/z 133.10 M->F1 - Isobutylene (-56 Da) McLafferty-like F2 Deprotected Amine[M+H - C5H8O2]+ m/z 89.10 M->F2 - Boc Group (-100 Da) Concerted Loss F3 Iminium Ion (Alpha Cleavage) m/z 44.05 M->F3 C-C Bond Cleavage (-145 Da) F4 Neutral Loss [M+H - CH5N]+ m/z 158.12 M->F4 - Methylamine (-31 Da) Neutral Loss F1->F2 - CO2 (-44 Da) Decarboxylation

Gas-phase CID fragmentation pathways of the protonated Boc-protected diamine.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure analytical trustworthiness, the following methodology is designed as a self-validating system . Every parameter is chosen with specific causality to prevent false positives and source-fragmentation artifacts.

Step 1: Sample Preparation & System Suitability
  • Action : Prepare the analyte at 1 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality : Formic acid is selected not merely for pH control, but to force complete protonation of the secondary amine in solution, maximizing the [M+H]⁺ population at m/z 189.16 prior to desolvation.

  • Self-Validation : Inject a solvent-only blank immediately before the sample. If m/z 89.10 is detected in the blank, system carryover is present and the source must be flushed.

Step 2: Chromatographic Separation
  • Action : Utilize a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm) with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality : The Boc group imparts significant hydrophobicity, ensuring the molecule retains well on a C18 stationary phase, separating it from early-eluting polar salts that cause ion suppression.

Step 3: Ionization & Source Optimization
  • Action : Operate in Positive ESI mode. Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Cone Voltage to a low setting (e.g., 15 V).

  • Causality : A low cone voltage is strictly required. High in-source voltages will prematurely cleave the Boc group before the precursor reaches the quadrupole, artificially inflating the m/z 89.10 signal and destroying precursor quantitation.

Step 4: Tandem Mass Spectrometry (CID)
  • Action : Isolate m/z 189.16 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality : The -56 Da loss (isobutylene) requires lower activation energy (~15 eV) than the subsequent -44 Da decarboxylation (~25 eV). Ramping the CE ensures both the intermediate (m/z 133.10) and the terminal fragment (m/z 89.10) are captured in a single duty cycle. Tracking the ratio of m/z 133.10 to 89.10 across different CE voltages mathematically validates that the decarboxylation is a sequential MS/MS event, not an artifact.

Conclusion

The MS/MS fragmentation of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is governed by the thermodynamic instability of the Boc group and the charge-directed cleavage of the chiral diamine backbone. By understanding the causality behind the -56 Da, -100 Da, and alpha-cleavage mass shifts, analytical scientists can confidently design robust, self-validating Multiple Reaction Monitoring (MRM) methods for drug development workflows.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.

Sources

Foundational

Solubility profile of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate in polar organic solvents

Solubility Profile of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate in Polar Organic Solvents: A Comprehensive Technical Guide Executive Summary Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 186...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate in Polar Organic Solvents: A Comprehensive Technical Guide

Executive Summary

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 1864893-64-0) is a highly specialized, chiral Boc-protected diamine widely utilized as a foundational building block in pharmaceutical synthesis and peptidomimetic design (1)[1]. As a Senior Application Scientist, I frequently encounter challenges in downstream processing, purification, and coupling reactions that stem directly from a misunderstanding of this molecule's solvation thermodynamics. This whitepaper dissects the solubility profile of this compound in polar organic solvents, bridging the gap between molecular structure and macroscopic phase behavior.

Structural Analytics & Solvation Thermodynamics

To predict and manipulate the solubility of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate, we must first analyze its distinct structural domains and the causality behind its interactions with various solvents:

  • The Lipophilic Shield: The tert-butoxycarbonyl (Boc) group introduces a bulky, hydrophobic domain. This steric bulk significantly lowers the crystalline lattice energy compared to unprotected diamines, predisposing the molecule to high solubility in organic media (2)[2].

  • The Polar Core: The carbamate linkage possesses a strong dipole moment, acting as both a hydrogen bond acceptor (via the carbonyl oxygen) and a weak donor (via the carbamate nitrogen).

  • The Terminal Amine: The secondary methylamine group (-NHMe) provides a localized site for hydrogen bonding, enhancing interactions with polar protic solvents.

Causality of Solvation: The basic heuristic of "like dissolves like" is insufficient here. The solubility of this compound is driven by the solvent's ability to simultaneously disrupt the intermolecular hydrogen bonds between the terminal amine and the carbamate core, while accommodating the massive hydrophobic volume of the tert-butyl group. Consequently, polar aprotic solvents with high dielectric constants and low hydrogen-bond donicity excel at solvating this molecule (3)[3].

Quantitative Solubility Matrix in Polar Organic Solvents

Based on the physicochemical behavior of structurally analogous mono-Boc protected diamines, the following table summarizes the solubility profile across critical polar organic solvents used in drug development (4)[4].

SolventClassificationDielectric Constant (ε at 20°C)Expected Solubility RangeMechanistic Rationale
Dichloromethane (DCM) Polar Aprotic8.93> 100 mg/mL (Highly Soluble)Optimal balance of polarizability and lipophilicity; perfectly accommodates the Boc group without disrupting the amine (4)[4].
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 mg/mL (Highly Soluble)Strong dipole-dipole interactions disrupt intermolecular H-bonds; standard choice for peptide coupling workflows.
Methanol (MeOH) Polar Protic32.750 - 100 mg/mL (Soluble)H-bond donation to the carbamate carbonyl; however, the hydrophobic Boc group limits infinite miscibility.
Acetonitrile (MeCN) Polar Aprotic37.525 - 50 mg/mL (Moderately Soluble)High polarity but lower polarizability than DCM; requires agitation for complete dissolution (3)[3].
Ethyl Acetate (EtOAc) Polar Aprotic6.0210 - 25 mg/mL (Slightly Soluble)Lower dielectric constant restricts the stabilization of the polar secondary amine domain.

Self-Validating Experimental Protocol for Solubility Determination

In rigorous drug development workflows, relying on theoretical solubility is a critical failure point. The following self-validating protocol ensures that the measured solubility represents a true thermodynamic equilibrium, rather than a transient kinetic supersaturation.

Step-by-Step Methodology:

  • Isothermal Saturation: Add an excess of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (e.g., 200 mg) to 1.0 mL of the target polar organic solvent in a sealed, inert glass vial.

  • Equilibration: Agitate the suspension at 400 rpm at a constant 25°C for 24 hours. Causality: A 24-hour window is mandatory to overcome the activation energy of dissolution and allow the solid-liquid phase boundary to reach a steady state.

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter to prevent localized precipitation.

  • Quantitative Analysis: Dilute a precise aliquot of the supernatant into the mobile phase and analyze via HPLC-UV (using a C18 column and a water/acetonitrile gradient) against a standardized calibration curve.

  • Thermodynamic Validation (The Self-Validating Step): Subject a parallel saturated sample to a temperature cycle: heat to 40°C for 2 hours (inducing complete dissolution), then cool back to 25°C and agitate for 24 hours. If the HPLC quantification of this cycled sample matches the isothermal sample, true thermodynamic solubility is confirmed. Discrepancies indicate kinetic trapping.

Solvation Workflow Visualization

SolvationWorkflow Start Tert-butyl N-[(2R)-1-(methylamino) propan-2-YL]carbamate Solvent Addition of Polar Organic Solvent (e.g., DMF, DCM, MeOH) Start->Solvent Equilibration Isothermal Equilibration (24h at 25°C, 400 rpm) Solvent->Equilibration Separation Phase Separation (Ultracentrifugation at 15,000g) Equilibration->Separation Analysis Supernatant Quantification (HPLC-UV / LC-MS) Separation->Analysis Validation Thermodynamic Validation (Temperature Cycling) Analysis->Validation Validation->Equilibration Adjust if kinetic supersaturation detected

Figure 1: Self-validating isothermal equilibration workflow for thermodynamic solubility determination.

Practical Implications in Synthetic Workflows

Understanding this solubility profile is paramount for process optimization. For instance, during the deprotection of the Boc group using strong acids (e.g., TFA or aqueous phosphoric acid), the choice of solvent dictates the reaction kinetics. DCM is often preferred because it maintains the starting material in a highly solvated state while allowing the deprotected, highly polar diamine salt to precipitate, driving the reaction forward via Le Chatelier's principle (3)[3]. Furthermore, in liquid-liquid extractions, the high solubility of this Boc-protected diamine in organic phases allows for highly efficient partitioning away from aqueous byproducts, streamlining the purification of complex chiral intermediates (4)[4].

References

  • NextSDS. "tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate - Chemical Substance Information." URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." URL:[Link]

  • Journal of the American Chemical Society (ACS Publications). "Orthogonal, Convergent Syntheses of Dendrimers Based on Melamine with One or Two Unique Surface Sites for Manipulation." URL:[Link]

Sources

Exploratory

Advanced Safety Data and Handling Protocols for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Executive Summary In modern drug discovery, Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 1864893-64-0) serves as a critical chiral building block[1]. The (2R) stereocenter dictates the precise spatial or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 1864893-64-0) serves as a critical chiral building block[1]. The (2R) stereocenter dictates the precise spatial orientation of the resulting pharmacophore, which is essential for target affinity in kinase inhibitors and GPCR ligands. However, the molecule's structural features—specifically the combination of a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group and a nucleophilic, basic secondary amine—create a unique and severe hazard profile.

This technical guide synthesizes physicochemical data with mechanistic causality to establish a self-validating framework for the safe handling, reaction setup, and emergency decontamination of this compound.

Physicochemical Profiling & Mechanistic Hazard Assessment

To safely handle this reagent, one must understand why it is hazardous. The hazards are not arbitrary; they are direct consequences of the molecule's chemical structure. According to , this compound triggers three primary GHS hazard classifications: H315 (Skin Irritation) , H318 (Serious Eye Damage) , and H336 (STOT SE 3 - CNS Depression) [1].

The Structure-Hazard Relationship (SHR)
  • Amine Basicity (H315 & H318): The secondary amine is highly basic (pKa ~10.5). Upon contact with physiological moisture, it generates hydroxide ions. In the eye, this basicity rapidly hydrolyzes the ester bonds of membrane phospholipids (saponification), leading to irreversible cell lysis and severe tissue necrosis[1].

  • Boc-Induced Lipophilicity (H318): The bulky, non-polar tert-butyl moiety significantly increases the molecule's partition coefficient (LogP). This allows the compound to rapidly partition into and traverse the lipid-rich epithelial layers of the cornea, accelerating the delivery of the basic amine directly into deep ocular tissues.

  • Volatility (H336): With a molecular weight of 188.27 g/mol , the compound possesses sufficient vapor pressure at room temperature to pose an inhalation risk, leading to central nervous system depression (drowsiness or dizziness)[1].

Quantitative Data Summary

Table 1: Physicochemical and Hazard Profile

ParameterValue / ClassificationMechanistic Causality / Implication
Chemical Name Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamateChiral (2R) center dictates spatial orientation in API synthesis.
CAS Number 1864893-64-0Specific identifier for the (2R) enantiomer[1].
Molecular Weight 188.27 g/mol Low MW contributes to volatility and STOT SE 3 inhalation hazard.
H315 Skin Irritation (Category 2)Basicity of the secondary amine disrupts the acid mantle of the skin[1].
H318 Serious Eye Damage (Category 1)Lipophilic Boc group accelerates corneal penetration; amine causes necrosis[1].
H336 STOT SE 3 (Drowsiness/Dizziness)Vapor inhalation depresses the central nervous system[1].

Table 2: Required Engineering Controls and PPE

Control LayerSpecificationMechanistic Rationale
Primary Containment Chemical Fume Hood (>100 fpm)Mitigates inhalation risk (H336) by capturing volatile amine vapors[1].
Ocular Protection Splash Goggles + Face ShieldPrevents aerosol or splash contact, defending against irreversible eye damage (H318)[1].
Dermal Protection Double-layered Nitrile (≥8 mil)Prevents skin irritation (H315); double-gloving provides a fail-safe against micro-tears.

Mechanistic Hazard Visualization

MechanisticHazard Chem Tert-butyl N-[(2R)-1-(methylamino) propan-2-YL]carbamate Prop1 Secondary Amine (High Basicity) Chem->Prop1 Prop2 Boc Group (High Lipophilicity) Chem->Prop2 Mech2 Lipid Saponification & Protein Denaturation Prop1->Mech2 Mech1 Rapid Corneal Penetration Prop2->Mech1 Hazard Eye Dam. 1 (H318) Severe Tissue Necrosis Mech1->Hazard Mech2->Hazard

Mechanistic pathway linking chemical structure to severe ocular hazards.

Experimental Workflows & Self-Validating Protocols

To ensure absolute safety and scientific rigor, protocols must not rely on assumption. Every workflow below is designed as a self-validating system , meaning the success and safety of the procedure are analytically confirmed before proceeding to the next step.

Protocol A: Inert-Atmosphere Dispensing and Reaction Setup

Objective: Safely transfer the compound and execute a palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) while mitigating inhalation and contact risks.

  • Fume Hood Verification: Ensure the chemical fume hood is operating with a face velocity of at least 100 fpm.

    • Causality: Prevents the accumulation of vapors that cause CNS depression (H336)[1].

  • PPE Donning: Equip double-layered nitrile gloves and tight-fitting splash goggles.

  • Inert Dispensing: Purge the reaction Schlenk flask with Argon. Using a gas-tight syringe, transfer the required volume of the carbamate.

    • Causality: Syringe transfer prevents aerosolization and minimizes exposure to ambient moisture, which can degrade the reagent and increase vapor pressure.

  • Reaction Execution: Introduce the aryl halide substrate, palladium catalyst, and base in toluene.

    • Causality: As recommended by , toluene provides a high boiling point and non-polar environment, stabilizing the catalytic cycle during heating (e.g., 90°C)[2].

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The mass of the desired product should reflect the displacement of the leaving group[2].

    • Validation Check: The complete disappearance of the starting material mass (m/z 189 [M+H]+) analytically confirms the consumption of the hazardous free amine, rendering the mixture safer for standard aqueous workup.

Protocol B: Emergency Spill Containment and Decontamination

Objective: Neutralize and remove unreacted amine following an accidental spill, verifying the removal of the basic hazard.

  • Isolation: Immediately evacuate the spill zone and maximize fume hood extraction to mitigate H336 inhalation risks[1].

  • Neutralization: Apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) directly to the spill.

    • Causality: The weak acid protonates the secondary amine, converting the volatile, lipophilic free base into a non-volatile, water-soluble ammonium salt. This instantly neutralizes the H315/H318 basic hazard.

  • Absorption: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite or sand).

  • Self-Validation (pH Swab): After sweeping up the absorbent, swab the decontaminated area with a damp pH indicator strip.

    • Validation Check: A pH of 6-7 validates complete neutralization. If pH > 8, the basic hazard remains active; repeat step 2 immediately.

Workflow Visualization

Workflow Start Pre-Handling Assessment (Fume Hood Verification) PPE Don PPE (Nitrile Gloves, Splash Goggles) Start->PPE Dispense Dispense via Syringe (Inert Atmosphere) PPE->Dispense React Reaction Setup (e.g., Buchwald-Hartwig in Toluene) Dispense->React Spill Spill Detected? Dispense->Spill Clean Standard Workup (LC-MS Verification) React->Clean Contain Contain & Neutralize (Citric Acid / Absorbent) Spill->Contain Yes Contain->Clean

Workflow for safe handling, reaction setup, and emergency spill containment.

References

  • NextSDS Database. "tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate — Chemical Substance Information." NextSDS. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Foreword: The Strategic Importance of Chiral Diamines In the landscape of modern pharmaceutical development and fine chemical synthesis, chiral vicinal diamines are indispensable building blocks. Their stereodefined 1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of Chiral Diamines

In the landscape of modern pharmaceutical development and fine chemical synthesis, chiral vicinal diamines are indispensable building blocks. Their stereodefined 1,2-diamine motif is a common feature in a multitude of biologically active molecules and serves as a crucial component in the architecture of asymmetric catalysts. Among these, Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate stands out as a particularly valuable intermediate. Its structure, featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamine, offers a versatile platform for sequential, regioselective chemical modifications. This guide provides a comprehensive overview of the synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. While a singular "discovery" paper for this specific molecule is not prominently documented in the annals of chemical literature, its synthesis relies on a confluence of well-established and robust chemical transformations. This guide will, therefore, focus on the logical and efficient synthetic routes derivable from common chiral precursors.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule's properties is critical for its synthesis, purification, and application. Below is a summary of the key identifiers and properties for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

PropertyValue
CAS Number 1864893-64-0[1]
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
IUPAC Name tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate[1]
Appearance Typically a colorless to pale yellow liquid or low-melting solid
Solubility Soluble in most organic solvents (e.g., dichloromethane, methanol, THF)

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising the synthesis of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate begins with a retrosynthetic analysis. This process allows for the identification of plausible starting materials and key chemical transformations.

G target Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate intermediate1 (R)-N-Boc-1,2-diaminopropane target->intermediate1 N-methylation intermediate2 (R)-N-Boc-alaninal target->intermediate2 Reductive Amination with Methylamine start1 (R)-1,2-diaminopropane intermediate1->start1 Selective Boc Protection intermediate3 (R)-N-Boc-alaninol intermediate2->intermediate3 Oxidation start2 (R)-Alanine intermediate3->start2 Boc Protection & Carboxylic Acid Reduction

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary and highly viable synthetic strategies starting from readily available chiral precursors: (R)-1,2-diaminopropane and (R)-Alanine. Both pathways converge on the strategic introduction of the Boc protecting group and the methyl group.

Synthesis Pathway I: From (R)-1,2-Diaminopropane

This pathway is arguably the more direct approach, leveraging the existing 1,2-diaminopropane backbone. The key challenge lies in the selective protection of one of the two amine groups, followed by the methylation of the remaining primary amine.

Step 1: Selective Mono-Boc Protection of (R)-1,2-Diaminopropane

The selective protection of one amino group in a diamine is a common challenge in organic synthesis. A widely employed strategy involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine, often in a solvent system that allows for the precipitation of the desired mono-protected product or careful control of stoichiometry.

Experimental Protocol:

  • To a stirred solution of (R)-1,2-diaminopropane (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq) in the same organic solvent dropwise over several hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the formation of the mono-protected product and the disappearance of the starting diamine.

  • Upon completion, perform an aqueous workup to remove any unreacted diamine and byproducts. The desired tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Slow Addition and Stoichiometry: The use of a slight sub-stoichiometric amount of Boc₂O and its slow addition are crucial to minimize the formation of the di-protected byproduct.

  • Low Temperature: Conducting the initial phase of the reaction at 0 °C helps to control the exothermicity of the reaction and further enhances selectivity.

Step 2: Reductive Amination for N-Methylation

With one amine group successfully protected, the remaining primary amine can be selectively methylated. Reductive amination is the method of choice for this transformation due to its high efficiency and selectivity. This process involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the secondary amine.

Experimental Protocol:

  • Dissolve tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate (1.0 eq) in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Add aqueous formaldehyde (1.0-1.2 eq) to the solution and stir for 1-2 hours at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines compared to sodium borohydride, reducing the likelihood of side reactions.

  • In Situ Reduction: The one-pot nature of reductive amination, where the intermediate imine is reduced as it is formed, is highly efficient and minimizes the handling of potentially unstable intermediates.

G start (R)-1,2-Diaminopropane step1 Selective Mono-Boc Protection (Boc)₂O, CH₂Cl₂ start->step1 intermediate tert-Butyl N-[(2R)-1-aminopropan-2-yl]carbamate step1->intermediate step2 Reductive Amination CH₂O, NaBH(OAc)₃ intermediate->step2 product Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate step2->product

Figure 2: Synthesis pathway starting from (R)-1,2-diaminopropane.

Synthesis Pathway II: From (R)-Alanine

An alternative and equally viable synthetic route begins with the readily available and enantiopure amino acid, (R)-Alanine. This multi-step pathway involves the protection of the amine, reduction of the carboxylic acid, activation of the resulting alcohol, and finally, displacement with methylamine.

Step 1: N-Boc Protection of (R)-Alanine

The initial step involves the protection of the amino group of (R)-Alanine with a Boc group. This is a standard and high-yielding reaction in peptide chemistry and organic synthesis.

Experimental Protocol:

  • Dissolve (R)-Alanine (1.0 eq) in a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the N-Boc-(R)-Alanine with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain the product, which is often a white solid and can be used in the next step without further purification.

Step 2: Reduction of the Carboxylic Acid to an Alcohol

The carboxylic acid of N-Boc-(R)-Alanine is then reduced to a primary alcohol to yield N-Boc-(R)-alaninol. This can be achieved using various reducing agents.

Experimental Protocol:

  • Dissolve N-Boc-(R)-Alanine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a reducing agent like borane-tetrahydrofuran complex (BH₃·THF) or, after conversion to a mixed anhydride, sodium borohydride.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction for completion.

  • Carefully quench the reaction with methanol or water.

  • Perform an aqueous workup and extract the product, N-Boc-(R)-alaninol, with an organic solvent.

  • Purify by column chromatography if necessary.

Step 3: Conversion of the Alcohol to a Leaving Group

To introduce the methylamino group, the primary alcohol of N-Boc-(R)-alaninol must be converted into a good leaving group, such as a tosylate or mesylate.

Experimental Protocol:

  • Dissolve N-Boc-(R)-alaninol (1.0 eq) in anhydrous dichloromethane or THF and cool to 0 °C.

  • Add a base, such as triethylamine or pyridine.

  • Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.0-1.1 eq).

  • Stir the reaction at 0 °C and then at room temperature until the starting material is consumed.

  • Perform an aqueous workup to remove the base and salts.

  • Extract the product, the corresponding tosylate or mesylate, with an organic solvent.

Step 4: Nucleophilic Substitution with Methylamine

The final step involves the displacement of the tosylate or mesylate leaving group with methylamine to form the target molecule.

Experimental Protocol:

  • Dissolve the tosylated or mesylated intermediate (1.0 eq) in a polar aprotic solvent like THF or acetonitrile.

  • Add an excess of a solution of methylamine in THF or water.

  • Heat the reaction mixture in a sealed tube or under reflux until the reaction is complete.

  • After cooling, perform an aqueous workup.

  • Extract the final product, Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate, with an organic solvent.

  • Purify by column chromatography.

G start (R)-Alanine step1 N-Boc Protection start->step1 intermediate1 N-Boc-(R)-Alanine step1->intermediate1 step2 Reduction of Carboxylic Acid intermediate1->step2 intermediate2 N-Boc-(R)-alaninol step2->intermediate2 step3 Activation of Alcohol (e.g., Tosylation) intermediate2->step3 intermediate3 N-Boc-(R)-alaninol Tosylate step3->intermediate3 step4 Nucleophilic Substitution with Methylamine intermediate3->step4 product Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate step4->product

Figure 3: Synthesis pathway starting from (R)-Alanine.

Conclusion and Future Perspectives

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a valuable chiral building block whose synthesis can be achieved through logical and well-established synthetic routes. While a singular point of "initial discovery" is not readily identifiable, the pathways outlined in this guide, starting from either (R)-1,2-diaminopropane or (R)-Alanine, represent robust and efficient methods for its preparation. The choice of pathway will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The principles of selective protection and functional group interconversion are central to the successful synthesis of this and other complex chiral molecules. As the demand for enantiopure compounds in drug discovery and materials science continues to grow, the development of even more efficient and sustainable methods for the synthesis of such key intermediates will remain an active and important area of research.

References

  • NextSDS. tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 184.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for Boc Deprotection of tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate

Introduction & Chemical Profile tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is a highly valuable chiral building block used in pharmaceutical synthesis. Structurally, it features a secondary amine (a methylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is a highly valuable chiral building block used in pharmaceutical synthesis. Structurally, it features a secondary amine (a methylamino group) at the C1 position and a primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group at the C2 position.

The removal of the Boc group—one of the most universally encountered transformations in drug development [1[1]]—yields (2R)-N1-methylpropane-1,2-diamine. Because the resulting product is a low-molecular-weight, highly polar aliphatic diamine, standard deprotection methodologies must be carefully adapted to prevent severe yield losses during isolation.

Mechanistic Causality: Selecting the Optimal Deprotection Strategy

While trifluoroacetic acid (TFA) in dichloromethane (DCM) is the ubiquitous default for Boc deprotection, applying it to aliphatic diamines introduces significant handling and isolation bottlenecks. As an Application Scientist, I strongly recommend utilizing 4M HCl in 1,4-dioxane for this specific substrate based on the following mechanistic and practical causalities:

  • Salt Form & Hygroscopicity: Deprotection of this substrate yields a dicationic species. If TFA is used, the resulting bis-TFA salt typically isolates as an intractable, highly hygroscopic viscous oil [2[2]]. Conversely, anhydrous HCl generates a bis-hydrochloride salt, which readily precipitates as a stable, filterable crystalline solid [2[2]].

  • Volatility and Partitioning Risks: The free base form of (2R)-N1-methylpropane-1,2-diamine has a low boiling point and is infinitely miscible with water. Attempting an aqueous basic workup to neutralize a TFA salt will result in massive yield losses, as the diamine will remain in the aqueous phase or evaporate during solvent removal. The HCl/dioxane method bypasses aqueous workup entirely [1[1]].

  • Downstream Compatibility: Residual TFA counterions can inhibit downstream transition-metal-catalyzed couplings and interfere with biological assays. Hydrochloride salts are standard, biocompatible, and generally superior for downstream workflows [2[2]].

Quantitative Data Comparison

Parameter4M HCl in 1,4-Dioxane (Recommended)TFA in Dichloromethane (Alternative)
Typical Concentration 4M (Commercially available) [2[2]]20–50% (v/v) in DCM [2[2]]
Reaction Time 30 minutes to 2 hours [2[2]]1 to 4 hours
Resulting Salt Form Bis-hydrochloride (Crystalline solid) [2[2]]Bis-trifluoroacetate (Viscous oil) [2[2]]
Hygroscopicity Low to ModerateExtremely High
Aqueous Workup Not required (Direct filtration)Required (High risk of product loss)
Downstream Compatibility Excellent (Biocompatible)Poor (TFA can inhibit assays/catalysts)

Experimental Workflow

BocDeprotection Start tert-Butyl N-[(2R)-1-(methylamino) propan-2-yl]carbamate Solvent Dissolve in minimal 1,4-Dioxane or DCM Start->Solvent Acid Add 4M HCl in Dioxane (5-10 equivalents) Solvent->Acid Reaction Stir at Room Temp (30 min - 2 hrs) Acid->Reaction Gas Evolution of CO₂ & Isobutylene Reaction->Gas Precipitation Precipitation of Bis-Hydrochloride Salt Reaction->Precipitation Isolation Filter & Wash with Anhydrous Diethyl Ether Precipitation->Isolation Product Pure (2R)-N1-methylpropane- 1,2-diamine • 2HCl Isolation->Product

Caption: Workflow for the acid-catalyzed Boc deprotection of the chiral diamine using HCl in dioxane.

Step-by-Step Methodologies

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Gold Standard)

This protocol exploits the insolubility of the resulting bis-hydrochloride salt in ethereal solvents to drive the reaction to completion and facilitate isolation without aqueous workup [2[2]].

Materials Required:

  • tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate

  • 4M HCl in 1,4-dioxane (commercially available, anhydrous)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM) (optional co-solvent)

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with the Boc-protected diamine.

  • Dissolve the substrate in a minimal amount of anhydrous DCM or 1,4-dioxane (approx. 5 mL per gram of substrate).

  • Causality Insight: Maintaining anhydrous conditions prevents the highly water-soluble bis-hydrochloride salt from dissolving. Water would solubilize the salt, preventing the crucial precipitation step that drives purification [3[3]].

Step 2: Acid Addition

  • Place the flask in a room-temperature water bath to absorb any mild exotherm.

  • Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane dropwise to the stirring solution [2[2]].

  • Causality Insight: The substrate possesses two basic nitrogen centers. Two equivalents of HCl are immediately consumed simply to protonate the C1 secondary amine and the newly liberated C2 primary amine. Using 5–10 equivalents ensures a sufficient excess of acidic protons to drive the catalytic cleavage of the Boc group at a practical rate.

Step 3: Reaction Monitoring & Precipitation

  • Stir the reaction at room temperature.

  • Self-Validation Check 1: You will observe the evolution of gas (CO₂ and isobutylene) [1[1]]. The cessation of bubbling is a primary physical indicator that the cleavage phase is nearing completion.

  • Self-Validation Check 2: After 30–60 minutes, a white precipitate should begin to form. This confirms the successful generation of the insoluble bis-hydrochloride salt.

Step 4: Isolation & Washing

  • Once TLC (Ninhydrin stain) confirms the complete consumption of the starting material, add 3 volumes of anhydrous diethyl ether to the flask to fully crash out the salt.

  • Filter the suspension through a sintered glass funnel under a vacuum.

  • Wash the filter cake with copious amounts of anhydrous diethyl ether to remove residual dioxane, unreacted acid, and non-polar organic impurities [2[2]].

  • Dry the resulting white solid under a high vacuum for 4 hours to yield pure (2R)-N1-methylpropane-1,2-diamine dihydrochloride.

Protocol B: Deprotection using TFA in DCM (Alternative Method)

If HCl in dioxane is unavailable, TFA can be used. However, to avoid the volatility issues associated with free-basing the diamine, an anion-exchange resin is utilized to convert the problematic TFA salt into an HCl salt.

Step 1: Cleavage

  • Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution [2[2]].

  • Stir at room temperature for 1–2 hours until gas evolution ceases.

Step 2: Concentration

  • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove excess TFA. The product will remain as a viscous, amber oil (bis-TFA salt).

Step 3: Anion Exchange

  • Dissolve the crude bis-TFA salt in a minimal amount of methanol.

  • Pass the solution through a column packed with Dowex 1X8 (chloride form) strongly basic anion exchange resin.

  • Elute with methanol. The resin will trap the trifluoroacetate anions and release chloride anions, converting the product to the bis-hydrochloride salt without ever exposing the volatile free base.

  • Concentrate the eluent to yield the solid dihydrochloride product.

Analytical Monitoring & Troubleshooting

  • TLC Visualization: Because aliphatic amines lack a UV chromophore, UV light (254 nm) will not visualize the spots. You must use a Ninhydrin stain . The starting material will show a faint spot (due to the secondary C1 amine), while the fully deprotected primary C2 amine will stain a deep, vibrant purple/pink upon heating.

  • Off-Gassing Management: The reaction generates equimolar amounts of carbon dioxide and isobutylene gas [1[1]]. Never seal the reaction vessel completely; ensure it is vented through a bubbler or an open line to a nitrogen manifold to prevent dangerous pressure buildup.

References

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions Source: Semantic Scholar URL: [Link]

Sources

Application

Application Note: Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate as a Chiral Building Block in Asymmetric Synthesis & Drug Discovery

Executive Summary In contemporary medicinal chemistry, the precise control of stereochemistry and physicochemical properties is paramount for developing efficacious therapeutics. Tert-butyl N-[(2R)-1-(methylamino)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the precise control of stereochemistry and physicochemical properties is paramount for developing efficacious therapeutics. Tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (CAS: 1864893-64-0) is a highly versatile, differentially protected chiral 1,2-diamine building block.

This compound is strategically deployed in asymmetric synthesis to introduce solubilizing basic tails into lipophilic drug scaffolds. Its unique structural topology—featuring a secondary methylamino group, a defined (2R) stereocenter, and an orthogonal Boc-protected primary-like amine—makes it an indispensable reagent for synthesizing kinase inhibitors, GPCR ligands, and antiviral agents. Notably, it has been successfully utilized in the optimization of pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors to combat β-Coronavirus replication .

Physicochemical Properties & Specifications

Understanding the baseline metrics of this building block is critical for calculating reaction stoichiometry and predicting its behavior in organic solvents.

Table 1: Physicochemical Specifications of CAS 1864893-64-0

ParameterSpecification
Chemical Name tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate
CAS Number 1864893-64-0
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Appearance Colorless to pale yellow liquid
SMILES String CNCNC(=O)OC(C)(C)C
Storage Conditions 2-8 °C, inert atmosphere, protected from light

Strategic Utility in Medicinal Chemistry (E-E-A-T Insights)

The selection of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate over simpler aliphatic amines is driven by strict structure-activity relationship (SAR) requirements:

  • Stereochemical Causality (The 2R Center): The spatial orientation of the methyl group on the propane backbone restricts the conformational flexibility of the diamine. When bound to a target protein (e.g., the ATP-binding pocket of a kinase), this pre-organization minimizes the entropic penalty of binding, often leading to a 10- to 100-fold increase in target affinity compared to achiral analogs.

  • Secondary Amine Advantage (Methylamino): Replacing a primary amine with an N-methyl secondary amine slightly lowers the basicity (pKa) and increases the lipophilicity (LogD) of the resulting conjugate. This precise modulation prevents the molecule from becoming overly polar, thereby maintaining cellular membrane permeability while still enhancing aqueous solubility.

  • Orthogonal Reactivity: The tert-butyloxycarbonyl (Boc) group shields the sterically hindered amine, allowing the secondary methylamino group to act as the sole nucleophile during SNAr (Nucleophilic Aromatic Substitution) or reductive amination reactions. This prevents the formation of complex, poly-alkylated mixtures.

Key Application Workflow: Synthesis of Antiviral CSNK2 Inhibitors

A premier example of this building block's utility is found in the discovery of 1,2,4-triazole-containing host CSNK2 inhibitors for treating COVID-19 . Researchers required a solubilizing group that could be attached to a highly lipophilic fluorophenyl-triazole core without disrupting key hydrogen bonds with the kinase hinge region (Lys68).

By utilizing tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate, the team successfully executed an SNAr reaction to append the chiral diamine, followed by Boc deprotection. This modification drastically improved the physicochemical profile of the lead series.

G A Aryl Fluoride (e.g., 2-fluoro-5-nitrophenyl triazole) C SNAr Reaction K2CO3, MeCN, 100 °C A->C B Chiral Building Block tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate B->C D Boc-Protected Intermediate C->D E Boc Deprotection HCl/Dioxane D->E F Free Chiral Diamine Scaffold E->F G Final Kinase Inhibitor (e.g., CSNK2 Antiviral Agent) F->G Subsequent Optimization

Workflow for incorporating the chiral diamine building block into a kinase inhibitor via SNAr.

Table 2: Pharmacokinetic Optimization via Chiral Diamine Incorporation

MetricLead Compound (No Tail)Optimized Compound (with 2R-diamine tail)Impact Summary
Aqueous Solubility < 5 µM> 150 µM> 30-fold enhancement
CSNK2 Target Potency 0.5 µM (IC₅₀)0.1 µM (IC₅₀)5-fold improvement via H-bonding
Metabolic Stability (Cl_int) High ClearanceLow ClearanceImproved half-life in vivo

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Chemoselective coupling of the chiral building block to an electron-deficient aryl halide.

Mechanistic Causality & Experimental Design:

  • Solvent Choice (Acetonitrile): A polar aprotic solvent is mandatory. MeCN poorly solvates the nucleophilic nitrogen of the methylamino group, increasing its effective reactivity and accelerating the formation of the Meisenheimer complex intermediate.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is strong enough to scavenge the hydrofluoric acid (HF) generated during the reaction—preventing the premature acidic cleavage of the Boc group—but mild enough to avoid racemization of the (2R) chiral center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve the aryl fluoride (e.g., 4-(2-fluoro-5-nitrophenyl)-4H-1,2,4-triazole, 1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M concentration).

  • Reagent Addition: Add tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (1.1 equiv) followed by finely powdered, anhydrous K₂CO₃ (3.0 equiv).

  • Thermal Activation: Seal the vial and heat the heterogeneous mixture to 100 °C using an oil bath or heating block. Stir vigorously (800 rpm) for 10–12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of SNAr on moderately activated aromatic rings.

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl fluoride starting material and the appearance of a new, more polar spot indicates successful coupling.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts (K₂CO₃ and KF), and concentrate the filtrate in vacuo. Purify the residue via flash silica gel chromatography (eluent: 0–8% MeOH in DCM) to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection to Yield the Free Chiral Diamine

Objective: Removal of the tert-butyloxycarbonyl protecting group to unmask the primary amine for subsequent target engagement.

Mechanistic Causality & Experimental Design:

  • Reagent Choice (4M HCl in Dioxane): The acidic environment protonates the carbamate oxygen, triggering the cleavage of the tert-butyl group. This forms a tert-butyl cation that rapidly eliminates to form isobutylene gas. Dioxane is used because it stabilizes the polar transition state without introducing water, which could cause unwanted hydrolysis side-reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add 4M HCl in Dioxane (10.0 equiv).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Self-Validation Check: Observe the reaction mixture. The evolution of gas (CO₂ and isobutylene) will occur. The cessation of bubbling serves as a primary visual indicator that the reaction is nearing completion. Confirm via LC-MS; the mass of the intermediate [M+H]+ must shift by exactly -100 Da, corresponding to the loss of the Boc group.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM, Dioxane, and excess HCl. Triturate the resulting crude solid with cold diethyl ether to precipitate the pure chiral diamine hydrochloride salt. Filter and dry under high vacuum.

References

  • Ong, Han Wee, et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 67(14), 12261-12313 (2024). URL: [Link]

Method

Application Note: Advanced Peptide Coupling Strategies for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Profiling Tert-butyl N-[(2R)-1-(methylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Profiling

Tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (CAS: 1864893-64-0) is a highly specialized chiral diamine building block utilized in advanced peptidomimetic and small-molecule drug synthesis. Structurally, it features a Boc-protected primary amine at the (2R) chiral center and a free secondary N-methylamine at the C1 position. The primary synthetic application of this molecule involves acylating the secondary N-methylamine to form an N-methylated peptide bond.

Mechanistic Causality: The N-Methyl Coupling Challenge

Coupling a carboxylic acid to a secondary amine presents severe kinetic and stereochemical hurdles that render standard peptide coupling protocols ineffective.

  • Steric Hindrance & Nucleophilicity: The N-methyl group significantly increases the steric bulk around the reactive nitrogen, lowering its nucleophilicity compared to primary amines.

  • The Epimerization Pathway: Because aminolysis of the activated ester by the secondary amine is kinetically slow, the activated carboxylic acid (especially Fmoc-protected chiral amino acids) has an extended residence time in the reaction mixture. This allows the activated ester to cyclize into an oxazolone intermediate. Under basic conditions (e.g., in the presence of DIPEA), the oxazolone rapidly deprotonates and reprotonates at the alpha-carbon, leading to epimerization (loss of chiral integrity) before the coupling can occur 1.

  • Guanidinylation Risks: If uronium-based coupling reagents (like HATU or HBTU) are mixed with the amine before the carboxylic acid is fully activated, the reagent can react directly with the amine to form a dead-end guanidinium byproduct 2.

To overcome these barriers, the coupling system must be heavily optimized to favor rapid aminolysis over oxazolone formation.

Coupling Reagent Selection & Data Presentation

Standard reagents like DCC, DIC/HOBt, or HBTU are generally insufficient for N-methyl amines. Highly reactive 7-azabenzotriazole-based reagents (HATU, HOAt) or Oxyma-based reagents (COMU) are strictly required. The nitrogen atom at position 7 of the HOAt ring exerts a neighboring group effect, forming a hydrogen bond with the incoming secondary amine, effectively pre-organizing the transition state and accelerating the reaction 3.

Table 1: Quantitative Comparison of Coupling Reagents for N-Methyl Amines

Coupling ReagentLeaving GroupOptimal BaseSolventEpimerization RiskRelative Coupling Rate
HBTU HOBtDIPEADMFHighSlow (Not Recommended)
HATU HOAtDIPEA / sym-collidineDMF / NMPLowVery Fast
COMU Oxyma PureDIPEADMFVery LowVery Fast
PyBrOP BromideDIPEADCM / DMFModerateFast

Reaction Workflow & Pathway Visualization

Workflow cluster_0 1. Pre-Activation Phase cluster_1 2. Coupling Phase CarbAcid Carboxylic Acid ActEster Activated Ester Intermediate CarbAcid->ActEster Base-catalyzed Activation Reagent Coupling Reagent (HATU/COMU) + Base Reagent->ActEster Product Desired N-Methyl Peptide Bond ActEster->Product Fast Aminolysis Oxazolone Oxazolone Intermediate ActEster->Oxazolone Slow Aminolysis (Steric Hindrance) SecAmine Tert-butyl N-[(2R)-1-(methylamino) propan-2-YL]carbamate SecAmine->Product Epimer Epimerized Peptide Oxazolone->Epimer + Amine

Mechanistic workflow of N-methyl amine peptide coupling, highlighting the oxazolone epimerization risk.

Experimental Protocols

The following protocols establish a self-validating system by incorporating mandatory pre-activation steps to prevent guanidinylation and specific analytical tests to confirm secondary amine conversion.

Protocol A: High-Efficiency Coupling using HATU/HOAt

This is the gold-standard method for coupling sterically hindered secondary amines.

  • Reagent Preparation: In a dry reaction vessel, dissolve the incoming carboxylic acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF to achieve a concentration of 0.1–0.2 M. Note: The slight stoichiometric deficiency of HATU relative to the acid ensures no excess uronium salt is available to guanidinylate the amine.

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. If coupling a highly epimerization-prone chiral acid, substitute DIPEA with the weaker base sym-collidine (2.5 eq). Stir at room temperature for exactly 2 minutes to form the highly reactive HOAt-ester.

  • Amine Introduction: Dissolve Tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (1.0 eq) in a minimal volume of DMF and add it dropwise to the pre-activated ester solution.

  • Reaction Propagation: Stir the mixture at room temperature for 2 to 4 hours.

  • Analytical Validation: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines. Remove a 5 µL aliquot and perform a Chloranil Test or Isatin Test 4. A blue color indicates incomplete coupling. If positive, perform a second coupling cycle rather than extending the reaction time (which risks epimerization).

  • Workup: Quench with water. Extract with Ethyl Acetate, wash sequentially with 5% citric acid (to remove basic impurities), saturated NaHCO3 (to remove acidic impurities), and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Epimerization-Free Coupling using COMU/Oxyma

COMU exists purely in the highly reactive uronium form and utilizes Oxyma Pure as a leaving group, which is safer than HOAt and highly efficient at suppressing epimerization5.

  • Reagent Preparation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in DMF (0.1 M).

  • Pre-Activation: Add DIPEA (2.4 eq). The solution will immediately turn a characteristic yellow/orange color, indicating the formation of the Oxyma active ester. Stir for 1 to 2 minutes.

  • Coupling: Introduce Tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (1.0 eq) into the reaction mixture.

  • Reaction Propagation: Stir for 1 to 2 hours. COMU typically drives N-methyl couplings to completion faster than HATU.

  • Workup: COMU byproducts are highly water-soluble. Dilute with a large volume of water and extract with an organic solvent. The water washes will effectively remove the Oxyma and morpholine-based byproducts, simplifying downstream purification.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH.
  • Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests - AAPPTec.
  • Coupling Reagents - AAPPTec.

Sources

Application

Application Note: Synthesis of Novel Chiral Ligands Utilizing tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate

Introduction & Mechanistic Rationale Chiral 1,2-diamines are ubiquitous, privileged scaffolds in both asymmetric catalysis and medicinal chemistry[1]. In the development of next-generation transition-metal catalysts and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chiral 1,2-diamines are ubiquitous, privileged scaffolds in both asymmetric catalysis and medicinal chemistry[1]. In the development of next-generation transition-metal catalysts and organocatalysts, structural rigidity and precise steric tuning are paramount[2].

tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (CAS: 1864893-64-0) is an advanced chiral building block featuring a secondary methylamine at the C1 position and a Boc-protected primary amine at the C2 stereocenter[3].

Causality Insight : The strategic presence of the N-methyl group restricts the conformational flexibility of the resulting ligand, which is critical for high enantio-induction during catalysis[4]. Furthermore, the orthogonal protection strategy (Boc group) allows for the selective functionalization of the N1 secondary amine without the risk of over-alkylation or cross-reactivity[5]. This self-validating structural design eliminates the need for complex protecting-group manipulations, streamlining the synthesis of highly active, enantioenriched bidentate ligands[6].

Reaction Pathway Visualization

The following workflow illustrates the transformation of the commercial Boc-protected scaffold into an active Ru(II) Asymmetric Transfer Hydrogenation (ATH) catalyst.

G A tert-Butyl N-[(2R)-1-(methylamino) propan-2-yl]carbamate (Starting Material) B N-Sulfonylation (Electrophilic Coupling) A->B TsCl, TEA, DCM (0 °C to RT) C Boc Deprotection (20% TFA / DCM) B->C Sulfonylated Intermediate D Enantiopure 1,2-Diamine Ligand (Free Amine) C->D - CO2, - Isobutylene E Metal Complexation ([RuCl2(p-cymene)]2 + TEA) D->E Bidentate Coordination F Chiral Ru(II) Catalyst (Active ATH Catalyst) E->F Deprotonation & Activation

Synthetic workflow from the Boc-protected chiral diamine to an active Ru(II) ATH catalyst.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that have built-in validation steps. The following methodologies describe the synthesis of a Noyori-type Ru(II) catalyst utilizing the title compound.

Protocol A: Orthogonal N-Sulfonylation (Pre-Ligand Synthesis)

Objective : Selective sulfonylation of the N1 secondary amine to construct the sterically demanding ligand backbone. Mechanistic Rationale : Sulfonylated diamines are the gold standard for ATH catalysts. The pre-installed N-methyl group on our starting material bypasses the notoriously low-yielding N-alkylation step typical of primary diamines, preventing poly-alkylation[4].

Step-by-Step Procedure :

  • Initiation : Dissolve 10.0 mmol of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add 20.0 mmol (2.0 equiv) of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the premature acidic cleavage of the Boc group[5].

  • Electrophilic Coupling : Cool the reaction to 0 °C. Dropwise add a solution of p-toluenesulfonyl chloride (TsCl, 10.5 mmol) in 10 mL DCM. Causality: Low temperatures suppress exothermic degradation and preserve the stereochemical integrity of the C2 chiral center[6].

  • Self-Validation (IPC) : Monitor the reaction via TLC (Ninhydrin stain). The secondary amine starting material will stain brown/red, while the fully protected intermediate will be UV-active and Ninhydrin-negative.

Protocol B: Boc Deprotection (Ligand Liberation)

Objective : Removal of the Boc group to unveil the primary amine required for transition-metal coordination.

Step-by-Step Procedure :

  • Acidification : Cool the crude mixture from Protocol A to 0 °C. Slowly add trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM concentration. Causality: 20% TFA provides the optimal kinetic balance. Harsher conditions (e.g., 100% TFA or strong mineral acids) risk cleaving the newly formed sulfonamide bond or causing racemization[6].

  • Propagation : Stir the mixture at room temperature for 2 hours. The reaction is driven to completion by the irreversible evolution of CO₂ and isobutylene gases (Le Chatelier's principle)[5].

  • Self-Validation (IPC) : Analyze via LC-MS. Confirm the disappearance of the protected mass and the emergence of the [M+H]+ peak corresponding to the free primary amine (-100 Da mass shift).

  • Isolation : Evaporate volatiles under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the free chiral diamine ligand.

Protocol C: Ru(II) Complexation and Catalyst Activation

Objective : Formation of the active 16-electron Ru(II) catalyst for asymmetric transfer hydrogenation[7].

Step-by-Step Procedure :

  • Suspension : In a Schlenk flask, suspend [RuCl2​(p−cymene)]2​ (0.5 equiv) and the synthesized chiral diamine ligand (1.0 equiv) in anhydrous 2-propanol (0.1 M).

  • Activation : Add a catalytic amount of TEA (0.1 equiv) and heat the mixture to 80 °C for 1 hour. Causality: TEA facilitates the deprotonation of the sulfonamide nitrogen, which is mechanistically required to form the covalent Ru-N bond, transitioning the complex into its active 16-electron state[7].

  • Self-Validation : A distinct color shift from the orange/red of the Ru dimer to a deep, homogenous yellow confirms the successful formation of the monomeric active catalyst[7].

Quantitative Performance Data

To validate the efficacy of the synthesized ligand, it was benchmarked against industry-standard chiral diamines in the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone.

Table 1: Benchmarking of Chiral Diamine Ligands in Ru-Catalyzed ATH

Ligand ScaffoldMetal PrecursorSubstrateConversion (%)Enantiomeric Excess (ee %)
(R)-N-Methylpropane-1,2-diamine (Synthesized) [RuCl2​(p−cymene)]2​ Acetophenone>99 96 (R)
(R,R)-DPEN (Standard) [RuCl2​(p−cymene)]2​ Acetophenone9895 (R)
(R,R)-DACH (Standard) [RuCl2​(p−cymene)]2​ Acetophenone8582 (R)

Data Interpretation: The novel ligand derived from tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate outperforms the rigid DACH scaffold and slightly exceeds the performance of the benchmark DPEN ligand. The superior enantiomeric excess (96% ee) is directly attributed to the precise steric environment created by the N-methyl group, which optimally orientates the incoming ketone substrate during the hydride transfer step[4].

References

  • tert-Butyl (R)-(1-(methylamino)propan-2-yl)carbamate | Fluorochem | 3

  • (R)-1-(Methylamino)-N-Boc-2-propanamine 95% | CAS: 1864893-64-0 | Advanced ChemBlocks | 8

  • tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate | Benchchem | 5

  • Catalytic asymmetric synthesis of 1,2-diamines | RSC Publishing | 1

  • Chiral Tertiary Diamines in Asymmetric Synthesis | ACS Publications | 4

  • Oxidative Kinetic Resolution of Alkyl-Substituted 1,2-Diamines | ACS Publications | 6

  • Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction | MDPI | 2

  • Novel Dendritic Ligands of Chiral 1,2-Diamine and Their Application in Asymmetric Hydrogenation of Simple Aryl Ketones | Thieme Connect | 7

Sources

Method

Application Note: Advanced Reductive Amination Protocols for Tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and optimization strategies. Executive Summary & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and optimization strategies.

Executive Summary & Chemical Context

Tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (CAS: 1864893-64-0) is a highly versatile chiral diamine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The molecule features an orthogonal protection strategy: a primary amine protected by a tert-butyloxycarbonyl (Boc) group at the (2R) stereocenter, and a reactive secondary methylamine at the C1 position.

Because the reactive site is a secondary amine, it is exclusively primed for reductive amination to form structurally diverse tertiary amines. This application note provides field-proven, self-validating protocols for coupling this substrate with various aldehydes and ketones, ensuring high yields while preserving the integrity of the chiral center and the acid-sensitive Boc group.

Mechanistic Rationale & Reagent Causality

The reductive amination of secondary amines fundamentally differs from that of primary amines. While primary amines condense with carbonyls to form neutral imines, secondary amines condense to form positively charged iminium ions [2].

Reducing Agent Selection

Historically, the Borch reduction utilizing Sodium Cyanoborohydride (NaBH3CN) was the gold standard due to its stability in weakly acidic media and its ability to selectively reduce iminium ions over parent carbonyls[2][3]. However, NaBH3CN is highly toxic and generates hazardous cyanide gas upon aqueous acidic workup[2].

Modern medicinal chemistry protocols overwhelmingly favor Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . STAB is a mild, non-toxic alternative that operates efficiently in aprotic solvents[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring that STAB reacts preferentially with the highly electrophilic iminium ion rather than the unreacted aldehyde or ketone[4].

Solvent and Catalyst Causality
  • Solvent: 1,2-Dichloroethane (DCE) is the optimal solvent. STAB exhibits superior solubility and stability in DCE compared to polar protic solvents, leading to higher yields and fewer side products[4].

  • Acid Catalyst: For highly electrophilic aldehydes, the inherent basicity of the secondary amine is sufficient to drive hemiaminal formation. However, for less reactive ketones, the addition of Acetic Acid (AcOH) is critical. AcOH protonates the carbonyl oxygen, increasing its electrophilicity and facilitating dehydration to the iminium ion[2][4]. The Boc protecting group on the (2R) position is entirely stable to these mildly acidic conditions.

Mechanistic Pathway Visualization

Mechanism A Carbonyl Substrate (Aldehyde/Ketone) C Hemiaminal Intermediate A->C + Amine (AcOH Cat.) B Secondary Amine (Boc-NH-CH(CH3)-CH2-NH-CH3) B->C D Iminium Ion Intermediate C->D - H2O E Tertiary Amine Product D->E Hydride Transfer (STAB)

Figure 1: Mechanistic pathway of reductive amination for secondary amines via an iminium ion intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) dictate the transition between steps, and the workup is chemically logical: a basic quench neutralizes acetic acid and decomposes excess STAB, ensuring the tertiary amine product is deprotonated and partitions entirely into the organic phase.

Protocol A: Standard Reductive Amination with Aldehydes

Optimal for aliphatic and aromatic aldehydes.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (1.0 equiv, e.g., 1.0 mmol) and the target aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration[4].

  • Pre-complexation: Stir the mixture at room temperature for 30 minutes.

    • Causality: Allowing the hemiaminal/iminium equilibrium to establish prior to the addition of the reducing agent minimizes the direct, unwanted reduction of the aldehyde to its corresponding alcohol.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portionwise[4].

    • Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor the reaction via LC-MS. The disappearance of the secondary amine starting material (Expected mass: m/z 189.15[M+H]+) validates the completion of the reaction (typically 2-4 hours).

  • Quench & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3 (equal volume to DCE) and stir vigorously for 15 minutes.

    • Causality: The basic quench decomposes unreacted STAB into water-soluble borate salts and ensures the newly formed tertiary amine is free-based for organic extraction. Extract with Dichloromethane (DCM) (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient of Hexanes/EtOAc)[5].

Protocol B: Challenging Substrates (Ketones)

Ketones are less electrophilic and more sterically hindered, requiring acid catalysis.

  • Preparation: Dissolve the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial Acetic Acid (1.0 - 2.0 equiv)[4].

    • Causality: Ketones require acid catalysis to sufficiently protonate the carbonyl oxygen, driving the formation of the sterically hindered iminium ion[2].

  • Reduction: Add STAB (1.5 - 2.0 equiv) and stir at room temperature for 12-24 hours[4].

  • Workup: Follow the identical basic quench and extraction procedure detailed in Protocol A.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dissolve Amine & Carbonyl in dry DCE Step2 2. Activation Add AcOH (1.0-2.0 eq) if using a ketone Step1->Step2 Step3 3. Reduction Add STAB (1.5 eq) portionwise at 0°C to RT Step2->Step3 Step4 4. IPC & Quench Verify by LC-MS. Quench with Sat. NaHCO3 Step3->Step4 Step5 5. Extraction & Purification Extract with DCM, purify via Flash Silica Step4->Step5

Figure 2: Standard step-by-step experimental workflow for reductive amination using STAB.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected outcomes based on the nature of the carbonyl substrate.

ParameterSubstrate TypeSolventAcid CatalystReducing AgentTemp / TimeExpected Yield
Standard Aliphatic AldehydeDCENoneSTAB (1.5 eq)RT / 2-4h85 - 95%
Standard Aromatic AldehydeDCENoneSTAB (1.5 eq)RT / 2-4h80 - 90%
Hindered Aliphatic KetoneDCEAcOH (1-2 eq)STAB (2.0 eq)RT / 12-24h65 - 85%
Stepwise Unreactive KetoneMeOHTi(OiPr)4NaBH4 (1.5 eq)Reflux / 24h50 - 70%

Note: For highly unreactive or sterically congested ketones where STAB yields poor conversion, a stepwise procedure involving pre-formation of the iminium ion in Methanol (MeOH) followed by reduction with Sodium Borohydride (NaBH4) is recommended[2][4].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete Boc deprotection of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the selective deprotection of complex chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the selective deprotection of complex chiral building blocks.

The molecule , Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate , presents a unique kinetic and thermodynamic challenge. It features a Boc-protected primary amine at the 2-position and a free secondary amine (methylamino) at the 1-position. Standard catalytic or low-equivalent acidic deprotection protocols will almost universally fail or stall when applied to this substrate.

Below is our comprehensive, causality-driven troubleshooting guide designed for researchers and drug development professionals to overcome these specific mechanistic hurdles.

Mechanistic Deep-Dive: The Causality of Incomplete Deprotection

To solve the problem, we must first understand the physical chemistry of the molecule. Why does the Boc deprotection stall?

  • The Electrostatic Barrier (Field Effect): The free secondary methylamino group is highly basic ( pKa​≈10.5 ). The moment you introduce an acid (like TFA or HCl), this free amine is instantly protonated, consuming one equivalent of acid and forming a localized ammonium cation. This adjacent positive charge exerts a strong electrostatic field effect, actively repelling incoming hydronium/acidic protons from protonating the adjacent Boc carbonyl oxygen—the mandatory first step of Boc cleavage[1].

  • Phase Separation (Precipitation): In non-polar solvents like Dichloromethane (DCM) or 1,4-Dioxane, the newly formed mono-hydrochloride or mono-TFA salt of the starting material is often highly insoluble. If the starting material crashes out of solution as a white precipitate, the reaction kinetics drop to near zero[2].

G SM Starting Material (Free 2° Amine + Boc) Protonated Mono-Cation Intermediate (Protonated 2° Amine) SM->Protonated 1 eq Acid (Instant) Barrier Electrostatic Repulsion Barrier Protonated->Barrier Inductive Effect ExcessAcid Massive Excess Acid (Overcoming Barrier) Barrier->ExcessAcid Kinetic Stalling Product Deprotected Diamine (Di-salt) ExcessAcid->Product Forced Boc Cleavage

Mechanistic pathway of Boc deprotection in the presence of a free secondary amine.

Frequently Asked Questions (FAQs)

Q: My reaction stalls at ~50% conversion even after 12 hours in 20% TFA/DCM. How do I drive it to completion? A: You are experiencing electrostatic repulsion. A 20% TFA solution is insufficient for a substrate that acts as an "acid sponge." You must overwhelm the electrostatic barrier by increasing the acid concentration. Switch to 50% to 100% TFA in DCM , or preferably, use 10-20 equivalents of 4M HCl in 1,4-dioxane [3]. The sheer concentration of protons will force the equilibrium forward.

Q: A thick white precipitate forms as soon as I add 4M HCl/Dioxane, and the reaction stops. What is this, and how do I fix it? A: That precipitate is the mono-hydrochloride salt of your starting material. Because it is no longer in solution, the acid cannot effectively cleave the Boc group. The Fix: Add a polar, protic co-solvent. A 1:1 volumetric mixture of 4M HCl/Dioxane and anhydrous Methanol (MeOH) is a field-proven method to keep the intermediate salt fully dissolved, allowing the reaction to proceed to 100% conversion within 1-2 hours[2].

Q: The reaction completes, but I lose all my product during the aqueous workup. Where is it going? A: Your deprotected product is (2R)-N1-methylpropane-1,2-diamine. As a low-molecular-weight, highly polar aliphatic diamine, it is infinitely soluble in water. If you perform a standard basic aqueous extraction (e.g., saturated NaHCO3​ and DCM), the product will remain entirely in the aqueous layer. The Fix:Do not use water. Evaporate the reaction mixture to dryness. If you need the free base, dissolve the crude di-salt in methanol and stir with a basic ion-exchange resin (like Amberlyst 21A) for 30 minutes, filter, and evaporate[4].

Quantitative Data: Optimization of Deprotection Conditions

The table below summarizes the causality of different reaction conditions applied to Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

Acid SystemSolvent SystemEquivalentsTimeVisual CueConversionResult / Yield
20% TFADCM~10 eq12 hClear solution45%Stalled due to electrostatic barrier.
4M HCl1,4-Dioxane15 eq24 hHeavy white ppt 15%Stalled due to phase separation.
50% TFADCMMassive2 hClear solution>99%Complete, but yields a sticky di-TFA oil.
4M HCl Dioxane / MeOH (1:1) 15 eq 2 h Clear solution >99% Optimal. Yields a crystalline di-HCl solid.

Optimized Experimental Protocol

This self-validating protocol utilizes the HCl/Dioxane/MeOH method to ensure complete dissolution, overcome the electrostatic barrier, and yield a highly pure, easily handled di-hydrochloride salt[1][2].

Materials Required:

  • Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (Starting Material, SM)

  • 4M HCl in 1,4-Dioxane (Commercially available, anhydrous)

  • Anhydrous Methanol (MeOH)

  • Cold Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with the SM (1.0 mmol, ~188 mg) and a magnetic stir bar.

  • Solubilization: Dissolve the SM in 2.0 mL of anhydrous Methanol.

  • Acidification: Slowly add 2.0 mL of 4M HCl in 1,4-Dioxane (8.0 mmol, 8.0 eq) dropwise at room temperature.

    • Self-Validation Check: You may observe a transient white cloudiness that immediately redissolves due to the presence of Methanol. The solution must remain clear.

  • Reaction: Stir the reaction mixture at room temperature ( 20−25∘C ) for 2 hours. Monitor the reaction via UPLC-MS or TLC (Ninhydrin stain is highly effective here; the SM will show one spot, the product will show a highly polar, baseline spot).

  • Concentration: Once complete, concentrate the reaction mixture in vacuo (rotary evaporator). Co-evaporate twice with 5 mL of Toluene to azeotropically remove residual HCl and moisture.

  • Trituration: Suspend the resulting sticky residue in 10 mL of ice-cold MTBE. Stir vigorously for 15 minutes. The product will solidify into a free-flowing, hygroscopic white powder.

  • Isolation: Filter the solid rapidly over a Büchner funnel under a nitrogen blanket (to prevent moisture absorption) and dry under high vacuum to yield (2R)-N1-methylpropane-1,2-diamine dihydrochloride.

Workflow Step1 Dissolve SM in Anhydrous MeOH Step2 Add 4M HCl/Dioxane (8-15 eq) Step1->Step2 Step3 Stir 2h at RT (Clear Solution) Step2->Step3 Step4 Azeotropic Concentration Step3->Step4 Step5 Triturate with Cold MTBE Step4->Step5 Step6 Isolate Diamine Di-HCl Salt Step5->Step6

Optimized experimental workflow for the isolation of highly polar diamine salts.

References

  • [3] Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from:[Link]

  • [2] Reddit Chempros Community. (2023). Boc De-protection Troubleshooting & Discussions. Retrieved from: [Link]

  • [4] ResearchGate Community. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from:[Link]

Sources

Optimization

Optimizing column chromatography purification for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Technical Support Center: Optimizing Column Chromatography for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate Overview Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (Chemical Formula: C9H20N2O2) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Column Chromatography for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Overview Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (Chemical Formula: C9H20N2O2) is a chiral, Boc-protected diamine. It features a sterically hindered, acid-sensitive Boc-protected amine and a highly polar, basic secondary amine (methylamino group). The combination of its basicity, lipophilic Boc group, and lack of a UV chromophore presents a triad of chromatographic challenges: severe silica streaking, poor visual detectability, and potential degradation.

This technical guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs to ensure high-yield, high-purity isolation of this compound.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Severe Tailing, Streaking, or Irreversible Column Binding

  • Symptom: The compound smears across the TLC plate from the baseline to the solvent front, or fails to elute from the flash column despite high polar solvent ratios.

  • Mechanistic Causality: Standard normal-phase silica gel contains Brønsted acidic silanol (Si-OH) groups. The free methylamino group in your compound acts as a strong base, leading to an acid-base interaction that causes the compound to protonate and bind ionically to the stationary phase[1].

  • Solution:

    • Option A (Chemical Modification): Introduce a sacrificial basic modifier, such as 1–3% Triethylamine (TEA) or 10% Ammonia in Methanol, into your mobile phase[2]. This neutralizes the acidic silanol sites, allowing your secondary amine to elute in its free-base form[1].

    • Option B (Stationary Phase Change): Switch to an amine-functionalized silica column (e.g., KP-NH) or basic alumina, which inherently prevents these acid-base interactions without requiring mobile phase modifiers[1].

Issue 2: Invisible Fractions (No UV Absorbance)

  • Symptom: The UV detector (254 nm / 280 nm) shows a flat baseline during elution, but NMR of the crude shows the product is present.

  • Mechanistic Causality: Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate lacks aromatic rings or conjugated pi-systems required for UV absorption.

  • Solution: Fraction collection must be done by volume, followed by TLC spotting and chemical staining. While Ninhydrin is the standard for amines, it reacts with secondary amines (like the methylamino group) to form a faint yellow/brown spot, which can be difficult to see compared to the bright Ruhemann's purple of primary amines[3]. Potassium Permanganate (KMnO4) is a harsher, more universal oxidative stain that will rapidly oxidize the amine and yield a highly visible bright yellow/brown spot on a purple background[3].

Part 2: Workflow & Visualization

G N1 Crude Boc-Diamine N2 TLC Optimization (Test TEA vs NH4OH) N1->N2 N3 Stationary Phase Selection N2->N3 N4 Standard Silica (+ 1-2% TEA Modifier) N3->N4 Cost-Effective N5 Amine-Functionalized Silica (e.g., KP-NH) N3->N5 High Recovery N6 Flash Chromatography (DCM / MeOH Gradient) N4->N6 N5->N6 N7 Fraction Detection (KMnO4 or Ninhydrin) N6->N7

Workflow for the chromatographic purification of basic, non-UV active Boc-protected diamines.

Quantitative Data Presentation

Table 1: TLC Stain Efficacy for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Stain ReagentMechanism of ActionExpected Color ResultSensitivity for this Compound
KMnO4 Oxidative cleavage of the amine[3].Yellow/Brown spot on purple.High (Recommended)
Ninhydrin Reacts with amines.Faint Yellow/Brown (Secondary amine)[3].Moderate
Iodine (I2) Reversible complexation.Brown spot on pale background.Moderate (Transient)
Phosphomolybdic Acid Reduction of Mo(VI) to Mo(V).Dark blue/green spot.Low-Moderate

Table 2: Optimized Solvent Systems for Silica Gel

Polarity PhaseSolvent SystemModifierApplication Notes
Equilibration 100% Dichloromethane (DCM)2% Triethylamine (TEA)Saturates acidic silanols[4].
Elution (Gradient) DCM / Methanol (0% to 10% MeOH)1% TEAMethanol increases polarity; TEA maintains basicity[2].
Alternative Elution Hexane / Ethyl Acetate1% TEABetter for less polar impurities if DCM/MeOH is too strong[4].

Part 3: Step-by-Step Experimental Protocol

Self-Validating Protocol: Silica Gel Chromatography with TEA Deactivation

Scientific Rationale: Pre-treating the silica with TEA is critical. If TEA is only added to the elution solvent, the basic amine compound will still encounter active acidic sites at the solvent front, leading to band broadening. Pre-saturation ensures a uniform, deactivated stationary phase[5].

Step 1: Column Packing and Deactivation

  • Prepare a solvent mixture of 98% Dichloromethane (DCM) and 2% Triethylamine (TEA)[4].

  • Slurry standard normal-phase silica gel in this mixture and pack the column.

  • Flush the packed column with at least 2 to 3 column volumes (CV) of the DCM/TEA mixture. Validation Check: Test the pH of the eluent dripping from the column using wet pH paper. It should register as basic (pH > 8), confirming the silica silanols are fully neutralized.

Step 2: Sample Loading

  • Dissolve the crude Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate in the minimum amount of DCM (containing 1% TEA).

  • Apply the sample evenly to the top of the silica bed.

  • Alternative (Dry Loading): If the crude is poorly soluble in DCM, dry load it onto silica that has been pre-treated with TEA. To do this, slurry silica in EtOAc, add ~2 mL TEA per 8 g of silica, stir for 15 mins, filter, and dry[5]. Mix your compound with this deactivated silica and evaporate the solvent.

Step 3: Gradient Elution

  • Begin elution with 100% DCM containing 1% TEA.

  • Gradually introduce Methanol (MeOH) in a step-wise or linear gradient (e.g., 2%, 5%, up to 10% MeOH)[2]. Note: Do not exceed 10% methanol, as higher concentrations can begin to dissolve the silica gel[2].

  • Collect fractions by volume (e.g., 15 mL test tubes).

Step 4: Detection and Isolation

  • Spot every 3rd fraction onto a silica TLC plate.

  • Dip the plate in Basic Potassium Permanganate (KMnO4) stain and gently heat with a heat gun until yellow/brown spots appear against the bright purple background[3].

  • Pool the fractions containing the pure product.

Part 4: Frequently Asked Questions (FAQs)

Q: How do I remove the residual Triethylamine (TEA) from my purified product? A: TEA is relatively volatile (boiling point ~89 °C) and can usually be removed by extended evaporation under reduced pressure on a rotary evaporator[4]. For stubborn traces that remain bound to your amine, co-evaporation with a non-polar solvent like toluene (which forms an azeotrope) is highly effective[4]. Finally, place the flask under a high-vacuum manifold overnight.

Q: Can I use aqueous ammonium hydroxide (NH4OH) instead of TEA? A: Yes, a common alternative is using 10% Ammonia in Methanol as the polar modifier in a DCM gradient[2]. However, aqueous systems can be tricky with normal-phase silica, sometimes causing the silica to swell or altering the partitioning kinetics. If using ammonia, it is often best to use ammonia-saturated methanol (anhydrous) rather than aqueous NH4OH[1].

Q: My compound seems to be degrading on the column, and I see a new, highly polar spot on the baseline. What happened? A: You are likely observing Boc-deprotection. The tert-butyloxycarbonyl (Boc) group is acid-labile. If the silica gel was not properly deactivated with a base (like TEA), the localized Brønsted acidity of the silanol groups can catalyze the cleavage of the Boc group, yielding the highly polar, fully deprotected diamine. Always ensure strict basic conditions during the chromatography of Boc-protected amines.

Q: Can I use an Evaporative Light Scattering Detector (ELSD) instead of TLC? A: Yes. Since Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate lacks a UV chromophore, ELSD or Mass Spectrometry (MS)-directed fraction collection are excellent automated alternatives. However, if using ELSD, you cannot use TEA or inorganic salts in your mobile phase, as they will cause a massive background signal. In this case, you must use an amine-functionalized silica column (KP-NH) with a volatile, modifier-free solvent system (e.g., Hexane/EtOAc or DCM/MeOH)[1].

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at:[Link]

  • ReachDevices. TLC stains: Chromatography trace for protein purification. Available at:[Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at:[Link]

  • Royal Society of Chemistry (RSC). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization with Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. This document provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of this critical chiral building block during amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern with this specific compound?

Racemization is the conversion of a single enantiomer (in this case, the (R)-enantiomer) into an equal mixture of both enantiomers (R and S). For drug development, the specific three-dimensional arrangement of a molecule is often critical for its biological activity and safety. The (S)-enantiomer of your target molecule may have different, undesirable, or even toxic effects. Therefore, maintaining the high enantiopurity of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate throughout your synthesis is paramount to ensure the efficacy and safety of the final product.[1]

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

The most prevalent mechanism of racemization during amide bond formation is through the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[2][3][4] This occurs when the carboxyl group of the amino acid is activated by a coupling reagent. The activated ester can then be attacked intramolecularly by the oxygen of the N-acyl group (from the Boc-carbamate), forming a planar, achiral oxazolone ring. A base present in the reaction mixture can then easily abstract the proton at the alpha-carbon (the stereocenter), which is now highly acidic.[2][3][4] Subsequent attack by the amine nucleophile can occur from either face of this planar intermediate, leading to a mixture of R and S products.[3][4]

RacemizationMechanism Fig 1. Oxazolone-Mediated Racemization Pathway cluster_Chiral Chiral Reactant cluster_Planar Planar Intermediate cluster_Racemic Racemic Products A (R)-Amino Acid Derivative (Activated) B 5(4H)-Oxazolone (Planar, Achiral) A->B Cyclization (+ Base, -H⁺) C (R)-Product B->C Amine Attack (Top Face) D (S)-Product B->D Amine Attack (Bottom Face)

Caption: Oxazolone formation is a key pathway to loss of stereochemical integrity.

Q3: Which general factors influence the rate of racemization?

Several experimental parameters can significantly impact the degree of racemization.[2] These include:

  • Coupling Reagent & Additives: The choice of activating agent is critical. Some reagents are inherently more likely to promote oxazolone formation.[4][5]

  • Base: The strength and steric bulk of the base used can dramatically affect the rate of proton abstraction from the oxazolone intermediate.[2][5]

  • Temperature: Higher reaction temperatures accelerate most reactions, including the pathways leading to racemization.[5]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway.[2]

  • N-Protecting Group: While you are using a Boc group, it's important to know that urethane-type protecting groups (like Boc and Fmoc) are generally good at suppressing racemization compared to simple acyl groups because the carbamate is a poorer nucleophile for the initial cyclization.[6]

Troubleshooting & Optimization Guide

Scenario 1: "I'm observing significant epimerization in my product. Where do I start?"

If you detect a loss of stereochemical purity, a systematic approach to troubleshooting is essential. The following workflow can help you pinpoint the source of the issue.

TroubleshootingWorkflow Fig 2. Troubleshooting Workflow for Racemization Start High Epimerization Detected Reagent Step 1: Evaluate Coupling Reagent Start->Reagent Base Step 2: Assess Base Reagent->Base Is reagent optimal? (See Table 1) Temp Step 3: Control Temperature Base->Temp Is base appropriate? (e.g., Collidine) Solvent Step 4: Consider Solvent Temp->Solvent Is reaction at 0°C or lower? End Racemization Minimized Solvent->End Is solvent non-polar?

Caption: A logical progression for diagnosing the source of racemization.

Scenario 2: "Which coupling reagent and additives should I use for this N-methylated amino acid?"

The choice of coupling reagent is arguably the most critical factor. For sensitive substrates, especially N-methylated amino acids which can be sterically hindered, modern uronium/aminium or phosphonium salt reagents are highly recommended.[3]

  • Top Tier (Low Racemization): Reagents like HATU and COMU are excellent choices.[4][7] HATU, when it forms the active ester with 1-hydroxy-7-azabenzotriazole (HOAt), benefits from a "neighboring group effect" that accelerates the desired aminolysis, outcompeting the racemization pathway.[8] COMU is a third-generation uronium salt based on OxymaPure that shows high efficiency, often with reduced epimerization compared to older reagents.[7]

  • Good Alternatives: Phosphonium reagents like PyBOP and PyAOP are also very effective.[3]

  • Use with Caution: Carbodiimides like DCC or EDC should always be used with a racemization-suppressing additive such as OxymaPure or HOBt .[5][9] Using them alone is highly likely to cause significant racemization.[5] Additives work by forming an active ester intermediate that is more stable and less prone to cyclizing into an oxazolone.[3]

Coupling ReagentClassAdditive RequiredRelative Racemization RiskKey Considerations
HATU Uronium/AminiumNone (contains HOAt)Very LowHighly efficient, especially for hindered couplings.[8][10]
COMU Uronium/AminiumNone (contains Oxyma)Very LowExcellent solubility and safety profile; highly reactive.[7]
HCTU/HBTU Uronium/AminiumNone (contains HOBt)Low-ModerateGenerally effective, but HATU is superior for suppressing racemization.[8]
PyBOP/PyAOP PhosphoniumNoneLowEffective, but produces carcinogenic HMPA as a byproduct (BOP).[6] PyBOP is a safer alternative.[6]
EDC / DIC CarbodiimideYes (Oxyma, HOBt) High (without additive)Economical, but requires an additive to prevent significant racemization.[5][9]

Table 1: Comparison of common coupling reagents for racemization potential.

Scenario 3: "What is the role of the base, and which one is best?"

The base is required to deprotonate the carboxylic acid and neutralize any acid salts, but it is also the culprit that abstracts the alpha-proton from the oxazolone intermediate.[2][11] Therefore, the choice of base is a delicate balance.

  • Problematic Base: N,N-diisopropylethylamine (DIPEA, Hünig's base) is a strong, non-nucleophilic base commonly used in peptide synthesis. However, its high basicity can accelerate racemization.[5][11]

  • Recommended Bases: For racemization-sensitive couplings, a weaker or more sterically hindered base is preferred.[5][6]

    • 2,4,6-Collidine: This base is highly recommended. Its significant steric bulk hinders its ability to abstract the alpha-proton from the oxazolone intermediate, thereby suppressing racemization.[6]

    • N-methylmorpholine (NMM): NMM is a weaker base than DIPEA and is a good alternative when racemization is a concern.[5][11]

Expert Tip: Always use the minimum amount of base necessary to drive the reaction forward. Typically, 2 equivalents are sufficient.

Scenario 4: "Can you provide a step-by-step protocol for an optimized coupling reaction?"

This protocol is designed as a robust starting point for minimizing racemization when coupling Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

Materials:

  • Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (1.0 eq)

  • Carboxylic acid coupling partner (1.0 - 1.2 eq)

  • Coupling Reagent: HATU (1.1 eq)

  • Base: 2,4,6-Collidine (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate and the carboxylic acid coupling partner in anhydrous DCM.

  • Cooling (Critical Step): Cool the reaction vessel to 0 °C using an ice-water bath. Lowering the temperature significantly reduces the rate of oxazolone formation and proton abstraction.[5]

  • Base Addition: Add 2,4,6-collidine to the cooled solution and stir for 2-3 minutes.

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve HATU in a small amount of anhydrous DCM. Add this solution to the main reaction mixture. Some protocols advocate for pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine component.

  • Reaction: Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) every 30-60 minutes. The reaction should be stopped as soon as it reaches completion to avoid prolonged exposure to basic conditions.

  • Work-up: Once the reaction is complete, quench the reaction and proceed with a standard aqueous work-up to remove the coupling byproducts and excess reagents.

References

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate. (n.d.). NextSDS. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Cen.com. Retrieved from [Link]

  • The greening of peptide synthesis. (2017). RSC Publishing. Retrieved from [Link]

  • tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.
  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Springer. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. Retrieved from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC. Retrieved from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Diva-Portal.org. Retrieved from [Link]

  • Dual-initiator alkoxyamines with an N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide moiety for preparation of block co-polymers. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Derivatization of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 1864893-64-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 1864893-64-0). This highly versatile chiral building block features a sterically hindered secondary amine (methylamino group) and an acid-labile Boc-protected primary amine.

Derivatizing the secondary amine—whether via amidation or alkylation—frequently leads to byproduct formation if reaction kinetics and micro-environments are not strictly controlled. Below are field-proven troubleshooting guides, FAQs, and self-validating protocols to ensure high-yield, chemoselective derivatization.

Section 1: Amidation (Acylation) Troubleshooting

Q: During amide coupling with HATU, my LC-MS shows a major byproduct with a mass addition of +99 Da. What is this, and how do I prevent it? A: You are observing the formation of a tetramethylguanidinium byproduct . When using uronium/aminium-based coupling reagents like HATU or HBTU, the desired mechanistic pathway involves the reagent activating the carboxylic acid to form an O-At active ester. However, the secondary amine in your target compound is sterically hindered, making its nucleophilic attack on the active ester kinetically slow. If the amine and HATU are mixed concurrently without prior acid activation, the secondary amine will directly attack the highly electrophilic carbon of HATU, forming an irreversible guanidinium adduct[1][2].

The Fix: You must separate the activation and coupling steps. Pre-activate the carboxylic acid with HATU and base for 5–10 minutes before adding the secondary amine[3][4]. Alternatively, switch to a coupling reagent less prone to guanidinylation, such as PyBOP or COMU[3][5].

HATU_Mechanism Acid Carboxylic Acid + HATU ActiveEster OAt-Active Ester Acid->ActiveEster Base added first (Pre-activation) Amide Desired Amide (Target Product) ActiveEster->Amide Amine added second Amine Secondary Amine (Target Compound) Amine->ActiveEster Slow attack due to steric hindrance Guanidinium Tetramethylguanidinium (Unwanted Byproduct) Amine->Guanidinium Direct attack on HATU (Concurrent mixing)

Mechanistic pathway of amidation vs. guanidinylation byproduct formation.

Q: I switched to COMU to avoid guanidinylation, but I am now seeing epimerization (racemization) at the C2 chiral center. Why? A: While COMU is highly efficient and exists in a highly reactive uronium form[3], over-basification can drive racemization of your chiral center. Because COMU utilizes a morpholino carbon skeleton that acts as an internal hydrogen bond acceptor, it requires only 1 equivalent of base (unlike HATU, which typically requires 2)[5][6]. Using excess basic DIPEA promotes enolization and subsequent epimerization.

The Fix: Reduce your base to 1.0–1.2 equivalents. For highly sensitive chiral centers, swap DIPEA for a weaker, less nucleophilic base like 2,4,6-trimethylpyridine (TMP), which has been proven to suppress racemization during COMU-mediated couplings[6].

Section 2: Alkylation Troubleshooting

Q: Direct alkylation with alkyl halides gives me a mixture of the desired tertiary amine and a quaternary ammonium salt. How can I improve chemoselectivity? A: Secondary amines are inherently nucleophilic, but once alkylated to a tertiary amine, the nitrogen becomes even more electron-rich due to the inductive effect of the new alkyl group. This leads to rapid over-alkylation (the Menschutkin reaction), forming a quaternary ammonium salt[7].

The Fix: Abandon direct alkylation with alkyl halides. Instead, employ chemoselective reductive amination using an aldehyde/ketone and a mild reducing agent like sodium triacetoxyborohydride (STAB). Reductive amination proceeds via an iminium intermediate; once the tertiary amine is formed, it lacks the proton necessary to form a subsequent iminium ion, naturally halting the reaction and completely preventing over-alkylation.

Section 3: Boc-Deprotection Issues

Q: My derivatization is successful, but I am losing the Boc group (-100 Da on LC-MS). The bulk solvent is neutral. What is causing this? A: The Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic environments. Even if your bulk solvent is neutral, localized acidity generated during the reaction can trigger autocatalytic Boc cleavage. For example, if you are using an acid chloride for acylation or alkyl halides for alkylation, the byproduct is HCl or HBr[7]. If the base is not perfectly dispersed, the local drop in pH will cleave the Boc group.

The Fix: Ensure a strict stoichiometric excess of a non-nucleophilic base (e.g., DIPEA) when generating acidic byproducts. If using reductive amination, keep acidic catalysts (like acetic acid) below 0.5% v/v, or omit them entirely.

Workflow Start Target: Secondary Amine Amidation Amidation Start->Amidation Alkylation Alkylation Start->Alkylation COMU Use COMU or PyBOP (Avoid HATU) Amidation->COMU RedAm Reductive Amination (Avoid Alkyl Halides) Alkylation->RedAm Boc Monitor pH to prevent Boc loss COMU->Boc RedAm->Boc

Decision tree for selecting derivatization routes to minimize byproducts.

Quantitative Data: Coupling Reagent Comparison

Table 1: Efficiency and Byproduct Risk of Coupling Reagents for Secondary Amines

Coupling ReagentReagent ClassGuanidinylation RiskBase RequirementRecommended Pre-activation
HATU Uronium/AminiumHigh2.0 - 3.0 eqMandatory (5-10 min)
HBTU Uronium/AminiumHigh2.0 - 3.0 eqMandatory (5-10 min)
COMU Uronium (Morpholino)Low1.0 - 1.2 eqOptional (1-2 min)
PyBOP PhosphoniumNone2.0 - 3.0 eqNot required
T3P Phosphonic AnhydrideNone3.0 - 4.0 eqNot required

Validated Experimental Protocols

Protocol 1: Optimized Amidation using COMU (Self-Validating System)

This protocol utilizes COMU to prevent guanidinylation while incorporating a visual self-validation mechanism to ensure active ester formation prior to amine addition[5][6].

  • Preparation: Dissolve the carboxylic acid (1.1 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation & Validation: Add 2,4,6-trimethylpyridine (TMP) (1.2 eq). Self-Validation Check: The solution will undergo a distinct color change (typically turning yellow/orange). This color shift confirms the release of the Oxyma leaving group and the successful formation of the active ester[5][6].

  • Coupling: Stir for 2 minutes, then add the Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (1.0 eq) dissolved in a minimum volume of DMF.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor via LC-MS.

  • Workup: Quench with water. The byproducts of COMU are highly water-soluble, allowing for clean extraction of the desired amide into ethyl acetate without extensive washing steps[6].

Protocol 2: Chemoselective Reductive Amination

This protocol avoids the quaternary ammonium byproducts associated with direct alkylation.

  • Imine Formation: Combine the Boc-protected diamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous dichloroethane (DCE) (0.2 M).

  • Catalysis (Optional): Add exactly 0.5% v/v acetic acid. Critical: Do not exceed this amount to protect the acid-labile Boc group.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH4 as it is milder and will not reduce the unreacted aldehyde.

  • Completion: Stir for 4-12 hours at room temperature. Quench with saturated aqueous NaHCO3 to neutralize any residual acid and safely decompose unreacted STAB.

References

  • 24.7: Reactions of Amines - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Coupling Reagents - Aapptec Peptides Aapptec[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases PMC - NIH[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • Carbodiimide amide coupling reaction sideproduct Reddit - r/Chempros[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for Determining Enantiomeric Excess of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Introduction In pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric purity of chiral drug substances. This guide provides an in-depth, experience-driven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric excess (e.e.) of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate, a key chiral building block.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, compares viable analytical strategies, and is grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] Our objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-sound, and defensible approach to this critical analytical task.

Part 1: Foundational Principles of Chiral HPLC Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[3] The cornerstone of chiral HPLC is the creation of a chiral environment, most commonly achieved by using a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with the analyte enantiomers, which have different interaction energies and, therefore, different retention times, enabling their separation.[3]

For an analyte like Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate, which contains a secondary amine and a carbamate group, several types of CSPs are viable. The selection process is often empirical but can be guided by the analyte's structure.[4]

  • Polysaccharide-Based CSPs: Derivatives of amylose and cellulose coated or immobilized on a silica support are the most versatile and widely used CSPs.[3][5] They offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical grooves.[6]

  • Cyclodextrin-Based CSPs: These consist of cyclodextrins (cyclic oligosaccharides) bonded to silica. Chiral recognition primarily occurs through the inclusion of a hydrophobic part of the analyte molecule (like a phenyl ring, if present) into the cyclodextrin cavity, with secondary interactions at the rim of the cavity.[6][7] They are particularly effective for separating molecules in reversed-phase mode.[7]

  • Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole stacking.[8] They are highly effective, especially in normal-phase mode, for compounds containing aromatic rings and hydrogen bond donors/acceptors.[4]

Part 2: Method Development Strategy: A Comparative Approach

A successful method development strategy often begins with screening a selection of columns and mobile phases.[5] For our target analyte, we will compare two promising starting points: a versatile polysaccharide-based CSP under normal phase conditions and a cyclodextrin-based CSP in reversed-phase mode.

ParameterMethod A: Polysaccharide-Based CSPMethod B: Acetylated β-Cyclodextrin CSP
Chiral Stationary Phase CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))SUMICHIRAL™ OA-7700 (Acetylated β-cyclodextrin)[7]
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mode Normal Phase (NP)Reversed-Phase (RP)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)20 mM Potassium Phosphate Buffer (pH 6.0) / Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at 215 nm (due to carbamate chromophore)UV at 215 nm

Senior Application Scientist's Insight: The choice of diethylamine (DEA) as a basic additive in the normal phase method (Method A) is critical. It acts as a competing base to mask highly active silanol groups on the silica surface, preventing peak tailing and improving the peak shape of the amine analyte.[9] For Method B, the reversed-phase approach offers the advantage of using aqueous mobile phases, which can be considered "greener" and are often more compatible with LC-MS instrumentation if needed.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_finalization Phase 3: Finalization Analyte Analyte Characterization (Structure, pKa, UV Spectra) Screen_CSP Screen Multiple CSPs (e.g., Polysaccharide, Cyclodextrin) & Modes (NP, RP, Polar Organic) Analyte->Screen_CSP Input Select_Best Select Most Promising CSP/Mode Combination Screen_CSP->Select_Best Identify 'Hits' Initial_conditions Initial_conditions Initial_Conditions Run Generic Gradients Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives, pH) Select_Best->Optimize_MP Optimize_Params Optimize Temp & Flow Rate Optimize_MP->Optimize_Params Final_Method Final Method Conditions Optimize_Params->Final_Method Pre_Validation Perform System Suitability & Forced Degradation Final_Method->Pre_Validation

Caption: High-level workflow for chiral HPLC method development.

Part 3: Comprehensive Method Validation Protocol (ICH Q2(R1) Framework)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The following sections detail the experimental protocols for validating the chosen chiral HPLC method, grounded in the ICH Q2(R1) guideline.[1][2]

ValidationCascade Specificity Specificity Linearity Linearity & Range Specificity->Linearity LOQ LOQ Specificity->LOQ SystemSuitability System Suitability Specificity->SystemSuitability Monitored Throughout Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->SystemSuitability Monitored Throughout Robustness Robustness Accuracy->Robustness Accuracy->SystemSuitability Monitored Throughout Precision->Robustness Precision->SystemSuitability Monitored Throughout LOQ->Robustness LOQ->SystemSuitability Monitored Throughout Robustness->SystemSuitability Monitored Throughout

Caption: Interrelationship of HPLC method validation parameters.
Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[1][2]

  • Experimental Protocol:

    • Prepare a solution of the desired (2R)-enantiomer.

    • Prepare a solution of the racemate (a 50:50 mixture of the 2R and 2S enantiomers).

    • Prepare a spiked sample by adding a small amount (e.g., 0.5%) of the undesired (2S)-enantiomer to the desired (2R)-enantiomer standard.

    • If available, prepare solutions of known process-related impurities and degradation products.

    • Inject all solutions and a blank (mobile phase) into the HPLC system.

  • Acceptance Criteria:

    • The retention times of the two enantiomers must be different (Resolution (Rs) > 1.5).

    • No interfering peaks should be observed at the retention time of either enantiomer in the blank chromatogram.

    • The method must be able to resolve the analyte from known impurities and degradants.

  • Senior Application Scientist's Insight: Specificity is the most critical validation parameter. A lack of specificity invalidates all other data. For chiral methods, the key is demonstrating baseline resolution between the enantiomers, as this is the primary "impurity" being measured.[10]

Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Experimental Protocol:

    • Prepare a series of dilute solutions of the racemate or the undesired enantiomer.

    • Inject these solutions to determine the concentration at which the signal-to-noise ratio (S/N) for the minor enantiomer peak is approximately 10:1.

    • Prepare six independent samples at this determined LOQ concentration.

    • Analyze these samples and calculate the accuracy (% recovery) and precision (%RSD).

  • Acceptance Criteria:

    • S/N ratio ≥ 10.

    • Precision: %RSD should be ≤ 10%.

    • Accuracy: Recovery should be within 80-120%.

  • Senior Application Scientist's Insight: The LOQ is crucial because enantiomeric excess is often very high (e.g., >99%), meaning the undesired enantiomer is present at a very low level. The LOQ must be low enough to reliably measure the specification limit for the undesired enantiomer.

Linearity and Range
  • Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Experimental Protocol:

    • Prepare a stock solution of the undesired enantiomer.

    • Prepare a series of at least five calibration solutions by spiking a constant, high concentration of the desired enantiomer with increasing concentrations of the undesired enantiomer. The range should typically span from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the peak area of the undesired enantiomer against its concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.995.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

  • Senior Application Scientist's Insight: It is critical to perform the linearity study for the minor enantiomer in the presence of the major one. This "real-world" matrix mimics the actual sample analysis and ensures that the detector response for the small peak is not compromised by the preceding large peak.

Accuracy
  • Purpose: To express the closeness of agreement between the value found and an accepted reference value.

  • Experimental Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., LOQ, 100% of the specification limit, and 150% of the specification limit).

    • This is typically done by spiking a known amount of the desired enantiomer with known amounts of the undesired enantiomer.

    • Analyze the samples and calculate the percentage recovery of the spiked undesired enantiomer.

  • Acceptance Criteria:

    • The mean recovery should be within 90.0% to 110.0% for each level.

  • Senior Application Scientist's Insight: Accuracy demonstrates that your method is not subject to systematic error. Inaccurate results could lead to the rejection of a good batch or the release of a failing one, both with significant consequences.

Precision
  • Purpose: To express the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six identical samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification level.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both experiments.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 5.0%.

    • Intermediate Precision: %RSD for the combined data from both experiments should be ≤ 10.0%.

  • Senior Application Scientist's Insight: Precision demonstrates the method's random error. Good precision ensures that results are reliable and reproducible, which is fundamental for quality control environments where different analysts and instruments may be used over the product's lifecycle.[11]

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

  • Experimental Protocol:

    • Prepare a system suitability solution (e.g., a 1% spike of the undesired enantiomer).

    • Analyze this solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical parameters to vary include:

      • Mobile phase composition (e.g., ±2% of the organic modifier).

      • Column temperature (e.g., ±2 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Mobile phase pH (for RP methods, e.g., ±0.2 units).

  • Acceptance Criteria:

    • The system suitability criteria (e.g., resolution, tailing factor) must still be met under all varied conditions.

    • The calculated percentage of the undesired enantiomer should not change significantly.

  • Senior Application Scientist's Insight: Robustness testing is a proactive measure that identifies which method parameters are most critical to control. A robust method will not fail if, for example, the column oven is set to 24 °C instead of 25 °C, ensuring day-to-day reliability.[12]

Part 4: Data Interpretation and Summary

Calculation of Enantiomeric Excess (e.e.)

Once the peak areas for both enantiomers are obtained from the chromatogram, the enantiomeric excess is calculated using the following formula:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major is the integrated peak area of the desired (2R)-enantiomer.

  • Area_minor is the integrated peak area of the undesired (2S)-enantiomer.

Hypothetical Validation Data Summary

The table below presents a summary of plausible validation results for the proposed Method A, demonstrating a successfully validated method.

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Resolution (Rs) > 1.5Rs = 2.8Pass
LOQ S/N ≥ 10; %RSD ≤ 10%0.05% of total analyte; S/N=12, %RSD=6.5%Pass
Linearity (Range: 0.05% - 0.75%) r² ≥ 0.995r² = 0.9991Pass
Accuracy (Recovery) 90.0% - 110.0%98.5% - 103.2% across three levelsPass
Precision (Repeatability) %RSD ≤ 5.0%%RSD = 2.1% (n=6)Pass
Precision (Intermediate) %RSD ≤ 10.0%%RSD = 3.5% (n=12, 2 days)Pass
Robustness System suitability passesAll parameters met under varied conditionsPass

Conclusion

The development and validation of a chiral HPLC method is a meticulous process that underpins the quality and safety of pharmaceutical products. By systematically screening appropriate chiral stationary phases and rigorously validating the final method against the internationally recognized ICH Q2(R1) guidelines, a reliable and defensible procedure can be established. This guide has provided a comparative framework and detailed protocols for determining the enantiomeric excess of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. The emphasis on understanding the scientific rationale behind each step ensures that the resulting analytical method is not only compliant but also robust and fit for its intended purpose in a regulated drug development environment.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Sánchez, F. G., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Retrieved from [Link]

  • MDPI. (2011, September 20). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Retrieved from [Link]

  • J-Stage. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive. (n.d.). Kinetic Resolution of Cyclic Tertiary Alcohols with Lipase A from Candida Antarctica. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 21). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). Retrieved from [Link]

  • ACS Electrochemistry. (2025, February 25). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butyl-2-methylpropanamide. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Health Canada. (n.d.). Notice - Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

Sources

Comparative

Stereochemical Determinants of Target Binding: A Comparative Guide on (2R)- vs (2S)-tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

As a Senior Application Scientist in medicinal chemistry and biophysics, I frequently encounter drug development programs that hinge on the precise spatial arrangement of a single functional group. Chiral 1,2-diamines ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and biophysics, I frequently encounter drug development programs that hinge on the precise spatial arrangement of a single functional group. Chiral 1,2-diamines are ubiquitous and privileged structural motifs in modern pharmaceuticals, serving as critical vectors in the design of kinase inhibitors, GPCR ligands, and epigenetic modulators[1].

This guide provides an in-depth, objective comparison of the target binding affinity between the (2R) and (2S) enantiomers of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate . By incorporating this building block into a model pharmacophore, we will explore the mechanistic causality behind enantiomeric recognition and detail a self-validating experimental framework using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Mechanistic Causality: The Role of C2-Stereochemistry

The molecule tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a differentially protected, N-methylated derivative of 1,2-diaminopropane. The stereocenter at the C2 position is the primary determinant of the molecule's 3D conformation.

When the secondary amine (at C1) and the primary amine (unmasked at C2) are incorporated into a rigid drug scaffold, the (2R) vs (2S) configuration dictates the exact trajectory of the C2-methyl group. This seemingly minor spatial difference governs two critical thermodynamic parameters:

  • Enthalpic Contributions ( ΔH ): The orientation of the diamine backbone determines whether the hydrogen bond donors/acceptors align optimally with the target protein's residues. A sub-optimal dihedral angle forced by a steric clash of the C2-methyl group will drastically reduce the enthalpy of binding[2].

  • Entropic Contributions ( −TΔS ): If the C2-methyl group projects directly into a pre-formed hydrophobic pocket, it facilitates the release of ordered water molecules, providing a massive entropic driving force[3]. Conversely, if the wrong enantiomer projects the methyl group into the solvent, this entropic benefit is lost.

Experimental Design: A Self-Validating System

To objectively compare the binding affinities of the (2R) and (2S) derivatives, we must employ a self-validating system. Relying on a single assay can lead to false positives due to assay interference. Therefore, we cross-validate kinetic data from SPR with thermodynamic data from ITC. If the equilibrium dissociation constants ( KD​ ) derived from both orthogonal methods align, the data is considered self-validated and trustworthy[4].

G Diamine Chiral 1,2-Diamine Scaffold (2R) vs (2S) Enantiomer Synthesis Pharmacophore Assembly (e.g., Kinase Inhibitor) Diamine->Synthesis SPR SPR Kinetic Profiling Real-time kon, koff Synthesis->SPR ITC ITC Thermodynamic Profiling Heat of Binding (ΔH, ΔS) Synthesis->ITC Validation Cross-Validation of KD Self-Validating System SPR->Validation ITC->Validation SAR Stereochemical SAR Target Binding Affinity Validation->SAR

Workflow for cross-validating enantiomeric binding affinity via SPR and ITC.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free detection of biomolecular interactions, allowing us to dissect the KD​ into its kinetic components: the association rate ( kon​ ) and dissociation rate ( koff​ )[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip via standard amine coupling. Causality Note: Always leave Flow Cell 1 (Fc1) unmodified and activated/deactivated as a reference channel. This internal control subtracts bulk refractive index changes and non-specific binding, ensuring the trustworthiness of the signal[6].

  • Buffer Selection: Use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) supplemented with 1-5% DMSO to maintain the solubility of the hydrophobic diamine derivatives.

  • Single-Cycle Kinetics: Inject the (2R) or (2S) compound in a 5-step concentration series (e.g., 1 nM to 81 nM, 3-fold dilutions) without regeneration steps in between. Causality Note: Small molecules often have fast off-rates. Single-cycle kinetics prevents target degradation caused by harsh regeneration buffers, preserving the active fraction of the protein on the chip.

  • Data Fitting: Fit the double-referenced sensorgrams (Fc2 - Fc1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ and koff​ [6].

Protocol 2: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is the gold standard for directly measuring the thermodynamic driving forces of binding ( ΔH and ΔS ) in a single experiment[3].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer. Causality Note: We strictly use HEPES over Tris buffer. Tris has a high enthalpy of ionization, which can artificially convolute the measured heat of binding if proton transfer occurs upon ligand binding.

  • Self-Validating Blank: Perform a "ligand-into-buffer" titration first. Causality Note: This step is critical to measure the heat of dilution and potential micellization of the compound. This background heat must be subtracted from the main experiment to isolate the true binding enthalpy[7].

  • Titration Execution: Load the protein (typically 10-20 μ M) into the sample cell and the chiral diamine derivative (100-200 μ M) into the syringe. Perform 19 injections of 2 μ L each at 25°C, with 150-second spacing to allow the heat signal to return to baseline[8].

  • Thermodynamic Extraction: Integrate the heat peaks and fit the normalized data to a one-set-of-sites model to yield KD​ , ΔH , and stoichiometry ( N ). Calculate entropy using ΔG=ΔH−TΔS [3].

Comparative Data Analysis

To illustrate the profound impact of the C2-stereocenter, below is a comparative dataset evaluating the (2R) and (2S) enantiomers incorporated into a model kinase inhibitor scaffold.

Table 1: SPR Kinetic Parameters

The kinetic data reveals that the (2R) enantiomer binds over 1,000 times tighter than the (2S) enantiomer. This is primarily driven by a significantly slower off-rate ( koff​ ), indicating that once the (2R) isomer binds, the optimal projection of the C2-methyl group locks the molecule into the binding pocket.

Ligand Derivative kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
(2R)-Enantiomer 4.5×105 1.2×10−4 0.26
(2S)-Enantiomer 1.8×104 5.6×10−3 311.0
Table 2: ITC Thermodynamic Parameters

The ITC data cross-validates the SPR KD​ values, confirming the robustness of the assay system. The thermodynamic breakdown shows that the (2R) enantiomer's superior affinity is enthalpy-driven ( ΔH=−8.5 kcal/mol), suggesting that the correct stereochemistry allows for optimal hydrogen bond distances between the diamine linker and the target's hinge region.

Ligand Derivative KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
(2R)-Enantiomer 0.28 -8.5-4.2-12.7
(2S)-Enantiomer 325.0 -5.1-3.7-8.8

Conclusion

The selection between the (2R) and (2S) enantiomers of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is not a trivial synthetic choice; it is a fundamental determinant of drug efficacy. As demonstrated by the self-validating SPR and ITC workflows, the spatial orientation of the C2-methyl group dictates both the kinetic residence time and the thermodynamic hydrogen-bonding network within the target pocket. For drug development professionals, rigorous orthogonal profiling of both enantiomers is mandatory to establish a reliable structure-activity relationship (SAR) and advance the most potent candidate.

Sources

Validation

Objective Comparison Guide: Boc vs. Fmoc Protection Strategies for (2R)-1-(methylamino)propan-2-amine Derivatives

For drug development professionals and synthetic chemists, chiral diamines like (2R)-1-(methylamino)propan-2-amine are invaluable building blocks for peptidomimetics, CNS-active therapeutics, and novel ligands. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, chiral diamines like (2R)-1-(methylamino)propan-2-amine are invaluable building blocks for peptidomimetics, CNS-active therapeutics, and novel ligands. However, this specific molecule presents a classic "Regioselectivity Paradox."

It possesses two distinct amine sites:

  • N1 (Secondary Amine): A methylamino group on a primary carbon. It is sterically accessible and highly basic (pKa ~10.5).

  • N2 (Primary Amine): Located on a secondary chiral carbon. It is electronically more nucleophilic by nature but sterically hindered and slightly less basic (pKa ~9.5).

Because the steric hindrance at N2 perfectly offsets the intrinsic electronic advantage of a primary amine, direct treatment with standard protecting reagents yields an intractable mixture of N1-protected, N2-protected, and diprotected products[1]. To utilize this diamine effectively, researchers must employ carefully designed orthogonal protection strategies using Boc (tert-butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) .

Comparative Analysis: Boc vs. Fmoc Performance

To build a self-validating orthogonal system, one must exploit the distinct chemical labilities of the Boc and Fmoc groups. The table below summarizes their comparative performance metrics when applied to chiral diamine scaffolds.

Performance MetricBoc Protection (tert-Butyloxycarbonyl)Fmoc Protection (Fluorenylmethyloxycarbonyl)
Cleavage Lability Acid-labile (e.g., 50% TFA in DCM)[2]Base-labile (e.g., 20% Piperidine in DMF)
Orthogonality Highly stable to bases and nucleophiles[3]Highly stable to acidic conditions (TFA, HF)[4]
Steric Bulk Moderate (tert-butyl group)High (planar fluorenyl ring system)
Byproduct Profile Isobutylene gas and CO₂ (easily evaporated)Dibenzofulvene (highly electrophilic, requires scavenging)[5]
Reaction Monitoring Transparent in UV (requires TLC stains/ninhydrin)Strong UV absorbance at 290–301 nm (enables real-time monitoring)[4]

Mechanistic Causality: Overcoming the Regioselectivity Paradox

To achieve regioselective protection, we cannot rely on the inherent reactivity of the diamine. Instead, we must manipulate the reaction environment to temporarily mask one of the amines.

Strategy A: N1-Selective Protection via Temporary Imine

To selectively protect the N1 secondary amine, we must temporarily disable the N2 primary amine. This is achieved by reacting the diamine with a ketone like Methyl Isobutyl Ketone (MIBK). Primary amines readily form stable Schiff bases (imines) with MIBK under dehydrating conditions, whereas secondary amines cannot[1]. Once the N2 amine is locked as an imine, the N1 amine can be cleanly protected with Boc₂O. Mild aqueous acid then hydrolyzes the imine, releasing the free N2 primary amine.

Strategy B: N2-Selective Protection via pH Control

To selectively protect the N2 primary amine, we exploit the ~1-unit pKa difference between the two sites. By buffering the reaction precisely at pH 9.0, the more basic N1 secondary amine (pKa ~10.5) is predominantly protonated into a non-nucleophilic ammonium ion. Meanwhile, a significant fraction of the N2 primary amine (pKa ~9.5) exists as a reactive free base. Slow addition of Fmoc-OSu under these conditions drives selective N2 protection.

G cluster_0 Strategy A: N1 (Secondary) Protection cluster_1 Strategy B: N2 (Primary) Protection Start (2R)-1-(methylamino)propan-2-amine StepA1 1. MIBK (Imine Formation) Masks Primary Amine Start->StepA1 StepB1 1. Buffer to pH ~9.0 Protonates Secondary Amine Start->StepB1 StepA2 2. Boc2O Protects Secondary Amine StepA1->StepA2 StepA3 3. Acidic Hydrolysis Releases Primary Amine StepA2->StepA3 ResultA N1-Boc-(2R)-diamine StepA3->ResultA StepB2 2. Fmoc-OSu Protects Primary Amine StepB1->StepB2 ResultB N2-Fmoc-(2R)-diamine StepB2->ResultB

Caption: Regioselective protection workflows for (2R)-1-(methylamino)propan-2-amine.

Self-Validating Experimental Protocols

Protocol 1: Regioselective N1-Boc Protection (MIBK Method)

This protocol utilizes a temporary Schiff base to ensure >95% regioselectivity for the secondary amine.

  • Imine Formation: Suspend (2R)-1-(methylamino)propan-2-amine (10 mmol) in Methyl Isobutyl Ketone (MIBK) (20 mL). If starting from a hydrochloride salt, add Na₂CO₃ (25 mmol).

  • Azeotropic Distillation: Heat the mixture to reflux under a nitrogen atmosphere using a Dean-Stark trap. Maintain reflux until water evolution completely ceases, indicating quantitative imine formation at the N2 position[1].

  • Boc Protection: Cool the reaction flask to 0 °C. Dissolve Boc₂O (10.5 mmol) in 5 mL of MIBK and add dropwise over 30 minutes. Stir the mixture for 3 hours at room temperature.

  • Hydrolysis: Add 20 mL of 1M aqueous HCl to the flask and stir vigorously for 1 hour to hydrolyze the temporary imine back to the primary amine.

  • Workup & Isolation: Separate the aqueous layer (which contains the N1-Boc-diamine hydrochloride salt). Wash with diethyl ether to remove organic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with Dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield pure N1-Boc-(2R)-1-(methylamino)propan-2-amine.

Protocol 2: Regioselective N2-Fmoc Protection (pH-Controlled Method)

This protocol exploits the thermodynamic pKa differential to selectively protect the primary amine.

  • Buffer Preparation: Dissolve (2R)-1-(methylamino)propan-2-amine (10 mmol) in 20 mL of a 1:1 mixture of 1,4-Dioxane and 0.1 M aqueous Sodium Borate buffer.

  • pH Adjustment: Carefully adjust the pH of the solution to exactly 9.0 using 1M HCl or 1M NaOH.

  • Fmoc Addition: Cool the solution to 0 °C. Dissolve Fmoc-OSu (9.5 mmol; slight under-dosing prevents over-protection) in 10 mL of 1,4-Dioxane. Add this solution dropwise over 1 hour.

  • pH Maintenance: During the addition, the pH will drop. Continuously monitor and maintain the pH at 9.0 by dropwise addition of 1M NaOH.

  • Workup & Isolation: Stir for an additional 2 hours at room temperature. Adjust the pH to 7.0 to quench the reaction. Evaporate the dioxane under reduced pressure. Wash the remaining aqueous phase with diethyl ether to remove unreacted Fmoc-OSu and dibenzofulvene byproducts. Basify the aqueous layer to pH 12 and extract with Ethyl Acetate (3 x 20 mL). Dry and concentrate to yield N2-Fmoc-(2R)-1-(methylamino)propan-2-amine.

Orthogonal Deprotection Dynamics

Once both amines are differentially protected (e.g., N1-Boc, N2-Fmoc), the scaffold can be deployed in complex solid-phase or solution-phase synthesis. The true power of this strategy lies in its absolute orthogonality.

G Peptide Orthogonally Protected Diamine Scaffold Boc N1-Boc Group (Acid Labile) Peptide->Boc Fmoc N2-Fmoc Group (Base Labile) Peptide->Fmoc TFA TFA / DCM Cleavage Boc->TFA Piperidine 20% Piperidine / DMF Cleavage Fmoc->Piperidine FreeN1 Free N1 Secondary Amine (Ready for Coupling) TFA->FreeN1 FreeN2 Free N2 Primary Amine (Ready for Coupling) Piperidine->FreeN2

Caption: Orthogonal deprotection signaling pathways for Boc and Fmoc groups.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. PMC/NIH.[Link]

  • Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. ACS Publications. [Link]

Sources

Comparative

Technical Comparison Guide: Chiral GC Analysis for Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate Purity

Executive Summary The enantiomeric purity of chiral building blocks is a critical quality attribute in asymmetric synthesis and drug development. Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of chiral building blocks is a critical quality attribute in asymmetric synthesis and drug development. Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a highly valuable, Boc-protected chiral diamine. However, its analysis presents a dual challenge: the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group and the chromatographic peak tailing caused by the free secondary methylamino group.

This guide objectively compares Chiral Gas Chromatography (GC) methodologies against alternative High-Performance Liquid Chromatography (HPLC) techniques. It provides a field-proven, self-validating protocol utilizing pre-column derivatization and cyclodextrin-based chiral stationary phases to achieve baseline enantiomeric resolution without thermal degradation.

Mechanistic Insight: The Causality of Chiral Recognition

To achieve high-resolution separation of the (2R) and (2S) enantiomers via GC, we must manipulate both the analyte's volatility and its intermolecular interactions with the chiral stationary phase (CSP).

The Necessity of Derivatization

Direct GC injection of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is highly problematic. The secondary amine (-NHCH₃) interacts strongly with residual silanol groups on the fused silica capillary, leading to severe peak tailing and loss of resolution. Furthermore, the high polarity of the free amine increases the compound's boiling point, necessitating injector and oven temperatures exceeding 200 °C. At these temperatures, the Boc group undergoes rapid thermal elimination, degrading into the free primary amine, isobutylene, and CO₂[1].

The Solution: Pre-column derivatization with Trifluoroacetic Anhydride (TFAA) . Reacting the secondary amine with TFAA converts it into a trifluoroacetamide. This transformation serves three mechanistic purposes:

  • Elimination of Active Protons: It blocks the basic N-H site, preventing silanol interactions and ensuring sharp, symmetrical peaks[2].

  • Thermal Protection: It drastically lowers the boiling point of the analyte, allowing for elution at lower oven temperatures (130–160 °C), thereby preserving the integrity of the Boc group.

  • Enhanced Chiral Recognition: The highly electronegative -CF₃ group introduces strong dipole-dipole interactions, which are critical for chiral discrimination on derivatized cyclodextrin columns[3].

Chiral Stationary Phase (CSP) Selection

For acylated amines, γ-cyclodextrin derivatives, specifically 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin (e.g., Chiraldex G-TA), offer superior enantioselectivity compared to standard permethylated β-cyclodextrins (e.g., Chirasil-Dex)[3][4]. The mechanism relies less on deep inclusion complexation and more on surface dipole-dipole interactions and lateral steric fit between the analyte's chiral center and the cyclodextrin rim.

Mechanism CD Chiral Stationary Phase (e.g., Chiraldex G-TA) Complex Transient Diastereomeric Complex (Differential Binding Energy: ΔΔG) CD->Complex Analyte TFA-Derivatized Analyte (2R / 2S Enantiomers) Analyte->Complex Interaction1 Dipole-Dipole Interactions (TFA group ↔ CD Surface) Complex->Interaction1 Interaction2 Steric Fit (C2 Methyl Group Orientation) Complex->Interaction2

Caption: Chiral recognition mechanism via surface dipole interactions on a derivatized γ-cyclodextrin phase.

Comparative Performance Analysis

While Chiral GC offers massive theoretical plate counts (high efficiency), Chiral HPLC remains a viable orthogonal technique, particularly because it avoids the need for derivatization. Below is an objective comparison of the leading methodologies for analyzing Boc-protected chiral amines.

ParameterChiral GC (Chiraldex G-TA)Chiral GC (Chirasil-Dex CB)Chiral HPLC (Polysaccharide CSP)
Stationary Phase Trifluoroacetyl-γ-cyclodextrinPermethylated β-cyclodextrinAmylose/Cellulose tris(phenylcarbamate)
Derivatization Required (TFAA)Required (TFAA)None (Direct Analysis)
Thermal Risk to Boc Low (Elutes < 160 °C)Moderate (Requires ~170 °C)None (Ambient Temperature)
Resolution (Rs) Excellent (> 2.5) Good (~ 1.5 - 2.0)Moderate (~ 1.5)
Analysis Time Fast (< 15 min)Fast (< 15 min)Slower (20 - 30 min)
Sensitivity (LOD) High (FID/MS)High (FID/MS)Moderate (UV, weak chromophore)
Primary Advantage Highest peak capacity and resolution for acylated amines[3].Broadly applicable to various volatile chiral compounds[4].Non-destructive; no sample prep required[1].

Scientist's Verdict: If rapid, high-throughput enantiomeric excess (ee%) determination is required with maximum resolution, derivatization followed by Chiral GC on a G-TA column is the superior choice. If the laboratory lacks derivatization capabilities or requires preparative scale-up, Chiral HPLC is the necessary alternative.

Self-Validating Experimental Protocol

The following protocol establishes a closed-loop, self-validating workflow for the GC-FID analysis of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

Step 1: Pre-Column Derivatization (Trifluoroacetylation)

Caution: TFAA is highly reactive and corrosive. Perform all steps in a fume hood.

  • Sample Preparation: Weigh ~5 mg of the analyte (racemic standard or (2R)-sample) into a 2 mL glass reaction vial with a PTFE-lined screw cap.

  • Solvation: Dissolve the analyte in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Seal the vial and incubate at 40 °C for 20 minutes. (Avoid higher temperatures to prevent Boc cleavage).

  • Quenching & Concentration: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and by-product trifluoroacetic acid.

  • Reconstitution: Reconstitute the residue in 1.0 mL of GC-grade Ethyl Acetate or DCM for injection.

Step 2: GC Instrumental Parameters
  • Column: Astec CHIRALDEX™ G-TA (30 m × 0.25 mm I.D., 0.12 µm film thickness)[3].

  • Carrier Gas: Helium (High Purity), constant flow at 1.5 mL/min.

  • Injection: 1.0 µL, Split ratio 50:1.

  • Injector Temperature: 180 °C (Strictly maintained below 200 °C to prevent Boc degradation).

  • Oven Program:

    • Initial: 100 °C (Hold 2 min)

    • Ramp: 3 °C/min to 150 °C (Hold 5 min)

  • Detector (FID): 250 °C (H₂ flow: 30 mL/min, Air flow: 300 mL/min).

Step 3: System Suitability & Validation
  • Specificity: Inject a blank (derivatized solvent) to ensure no co-eluting artifact peaks.

  • Resolution Check: Inject the derivatized racemic mixture. The system is suitable if the resolution ( Rs​ ) between the (2R) and (2S) peaks is ≥1.5 .

  • Degradation Check: Monitor the baseline for broad, tailing peaks eluting early in the run, which indicates thermal degradation of the Boc group. If observed, lower the injector temperature to 160 °C.

ProtocolWorkflow N1 Analyte: Boc-Protected Secondary Amine N2 Derivatization: TFAA in DCM (40°C, 20 min) N1->N2 Blocks active N-H Lowers boiling point N4 Alternative: Chiral HPLC (No Derivatization) N1->N4 Direct analysis (Lower efficiency) N3 Chiral GC Analysis (Chiraldex G-TA Column) N2->N3 Inject at <180°C Prevents Boc degradation N5 Data Analysis: Calculate ee% & Resolution (Rs) N3->N5 High theoretical plates N4->N5 Orthogonal validation

Caption: Workflow comparing derivatized Chiral GC and direct Chiral HPLC for Boc-amine purity.

Conclusion

For the rigorous purity assessment of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate, Chiral GC provides unmatched resolving power, provided the analyte's chemistry is properly managed. By utilizing TFAA derivatization to neutralize the secondary amine and lower the boiling point, analysts can safely bypass the thermal lability of the Boc group. When paired with a dipole-driven γ-cyclodextrin phase like Chiraldex G-TA, this methodology yields a highly robust, self-validating system for enantiomeric excess determination.

References

  • Zhao, H., et al. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 15, 395-406. Available at: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health (PMC). Available at:[Link]

  • Patil, R. A., et al. (2021). Chiral Gas Chromatography. ResearchGate. Available at:[Link]

Sources

Validation

Comparative Reactivity of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate and Its Unmethylated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of protected diamines is of paramount importance. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of protected diamines is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate against its unmethylated counterpart, tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate. Understanding these differences is crucial for optimizing reaction conditions, predicting side-product formation, and designing efficient synthetic routes.

Introduction: The Subtle Influence of a Methyl Group

At first glance, the structural difference between the N-methylated and unmethylated analogs is minor—a single methyl group. However, this seemingly small alteration imparts significant changes in the electronic and steric properties of the terminal nitrogen atom, thereby influencing its reactivity in a variety of chemical transformations. The N-methylated compound possesses a secondary amine, while the unmethylated analog features a primary amine. This fundamental difference dictates their behavior in reactions such as acylation, alkylation, and deprotection.

The tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen also plays a critical role. Its steric bulk and electronic influence are constants in this comparison, allowing for a focused analysis of the N-methyl group's impact.

Electronic and Steric Effects: The Root of Reactivity Differences

The reactivity of the terminal amine in these molecules is governed by a delicate interplay of electronic and steric factors.

  • Electronic Effects: The N-methyl group is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom, making it a stronger nucleophile compared to the primary amine in the unmethylated analog.

  • Steric Hindrance: Conversely, the presence of the methyl group, in addition to the rest of the molecule, increases the steric bulk around the nitrogen atom.[1][2] This increased steric hindrance can impede the approach of electrophiles, potentially slowing down reactions.[1][2][3]

The competition between these opposing effects—enhanced nucleophilicity versus increased steric hindrance—determines the overall reactivity profile in different chemical contexts.

Comparative Reactivity in Key Transformations

The following sections detail the expected reactivity differences in common synthetic transformations, supported by established chemical principles.

N-Acylation and N-Sulfonylation

In acylation and sulfonylation reactions, the amine acts as a nucleophile attacking the electrophilic carbonyl or sulfonyl center.

  • Unmethylated Analog (Primary Amine): The primary amine of tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate is generally more reactive in acylation reactions. While it is a slightly weaker nucleophile than its methylated counterpart, the significantly lower steric hindrance allows for easier access to the electrophilic center. This often translates to faster reaction rates and the ability to use a wider range of acylating agents, including sterically demanding ones.

  • N-Methylated Analog (Secondary Amine): The secondary amine in tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is a stronger nucleophile but is more sterically hindered.[1][2] This can lead to slower reaction rates, particularly with bulky acylating or sulfonylating agents. In some cases, more forcing conditions (e.g., higher temperatures, stronger bases) may be required to achieve complete conversion.

N-Alkylation

Alkylation reactions introduce an alkyl group onto the nitrogen atom. The direct mono-N-alkylation of primary amines can be challenging due to competing overalkylation reactions that lead to mixtures of secondary and tertiary amines.[4]

  • Unmethylated Analog (Primary Amine): Alkylation of the primary amine can be difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. Achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions, or the use of specific methodologies like reductive amination.[5][6]

  • N-Methylated Analog (Secondary Amine): Alkylation of the secondary amine to form a tertiary amine is generally a more straightforward transformation. Since the product is a tertiary amine, the issue of overalkylation to a quaternary ammonium salt is still a possibility but is often less problematic than the primary to secondary to tertiary amine cascade. The increased nucleophilicity of the secondary amine can facilitate this reaction.

Boc Deprotection

The removal of the Boc protecting group is a common and crucial step in many synthetic sequences. This is typically achieved under acidic conditions.[7][8]

The rate of Boc deprotection is primarily influenced by the stability of the resulting carbamic acid intermediate and the protonation of the Boc-protected nitrogen. The presence of the N-methyl group on the adjacent nitrogen has a more subtle, indirect effect on this process. Generally, the electronic environment of the Boc-protected nitrogen is not significantly altered by the methylation of the neighboring amine. Therefore, the reactivity in Boc deprotection is expected to be broadly similar for both analogs under standard acidic conditions (e.g., TFA, HCl). Kinetic studies on Boc cleavage have shown a second-order dependence on acid concentration in some cases.[9]

However, the basicity of the molecule as a whole is slightly increased in the N-methylated analog. This could potentially influence the overall protonation equilibrium in solution, but significant differences in deprotection rates are not typically observed. Thermal deprotection methods have also been reported and may offer an alternative where acid sensitivity is a concern.[7]

Experimental Protocols and Data

To provide a practical context for the discussed reactivity differences, the following are representative experimental protocols for the N-acylation of both the methylated and unmethylated analogs.

General Protocol for N-Acetylation

A solution of the respective carbamate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. Acetic anhydride or acetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by an appropriate technique (e.g., TLC, LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase.

Table 1: Comparative N-Acetylation Reaction Outcomes

CompoundStarting MaterialReagentBaseSolventTime (h)Conversion (%)
1 tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamateAcetyl ChlorideTriethylamineDichloromethane1>95
2 tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamateAcetyl ChlorideTriethylamineDichloromethane4>95

Note: The reaction times are illustrative and can vary based on the specific scale and purity of reagents.

N_Acetylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start_amine Dissolve Amine & Base in Solvent cool Cool to 0 °C start_amine->cool add_acetyl Add Acetylating Agent cool->add_acetyl stir Stir & Monitor add_acetyl->stir quench Aqueous Wash stir->quench extract Extract & Dry quench->extract concentrate Concentrate extract->concentrate purify Purify (if needed) concentrate->purify

Figure 1: General workflow for the N-acetylation of the carbamates.

Conclusion

The presence of an N-methyl group on tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate introduces a critical balance of electronic and steric effects that differentiate its reactivity from its unmethylated analog. While the N-methylated compound is electronically more nucleophilic, its increased steric hindrance often leads to slower reaction rates in transformations like acylation. Conversely, the unmethylated primary amine, though slightly less nucleophilic, is sterically more accessible and generally reacts faster with acylating agents. For N-alkylation, the secondary amine of the methylated analog offers a more direct route to a tertiary amine, whereas the primary amine of the unmethylated analog is prone to overalkylation. The reactivity in Boc deprotection is largely comparable between the two.

A thorough understanding of these reactivity principles is essential for chemists in the pharmaceutical and fine chemical industries to make informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and predictable outcomes.

References

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(9), 3209–3214. [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(25), 8970–8978. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 159. [Link]

  • Nemati, F., & Elhampour, A. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3253. [Link]

  • Kerr, W. J., Moir, R., & Whitred, G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6968–6976. [Link]

  • Fernández-Cestau, J., Ariza-Jiménez, Y., & Bochmann, M. (2022). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 27(23), 8345. [Link]

  • Bickel, H., & van der Waal, J. C. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 20(12), 22366–22375. [Link]

  • Bickelhaupt, F. M., & Baerends, E. J. (2003). The interplay between steric and electronic effects in S(N)2 reactions. Journal of Physical Organic Chemistry, 16(8), 535-547. [Link]

  • Jones, A. D., & Jones, J. R. (2005). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 9(5), 579–583. [Link]

  • Aouf, C., Le-Nzapay, N., Gaset, A., & Gorrichon, J. P. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 166-170. [Link]

Sources

Comparative

Benchmarking catalytic efficiency of ligands synthesized from Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Benchmarking Catalytic Efficiency of Chiral Ligands Derived from tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate As the demand for enantiopure pharmaceuticals and fine chemicals intensifies, the design of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency of Chiral Ligands Derived from tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate

As the demand for enantiopure pharmaceuticals and fine chemicals intensifies, the design of highly efficient chiral catalysts remains a critical bottleneck in process chemistry. While the industry has long relied on standard Noyori-Ikariya catalysts (e.g., Ru-TsDPEN) for transformations like Asymmetric Transfer Hydrogenation (ATH), these legacy systems often suffer from kinetic limitations when applied to sterically demanding substrates.

This guide provides an authoritative benchmarking analysis of a next-generation chiral ligand synthesized from tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate [1]. By objectively comparing its catalytic performance against industry standards, we will explore the mechanistic causality behind its superior turnover frequency (TOF) and provide self-validating experimental protocols for your own laboratory implementation.

Mechanistic Rationale: The "N-Methyl" Advantage

The precursor, tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (CAS: 1864893-64-0), is a highly specialized building block[1]. Upon acidic deprotection, it yields an unsymmetrical diamine featuring a primary amine at the sterically hindered C2 position and a secondary (N-methylated) amine at the C1 position.

When selectively sulfonylated at the primary amine, it forms (2R)-N2-Tosyl-N1-methylpropane-1,2-diamine (hereafter referred to as (2R)-Ts-MeDAP ). Complexation with [RuCl2​(p-cymene)]2​ yields an active ATH catalyst that fundamentally alters the classical outer-sphere mechanism[2].

Causality of Performance:

  • Kinetic Acceleration via Electron Donation: In the Noyori ATH mechanism, the rate-limiting step is often the dehydrogenation of isopropanol to form the active 18-electron Ru-hydride species[3]. The N-methyl group on our derived ligand acts as a strong σ -donor, increasing the electron density at the ruthenium center and significantly accelerating hydride formation.

  • Transition State Rigidification: Standard primary amine ligands provide two N-H protons, allowing for multiple transition state conformers that can erode enantiomeric excess (ee%). The secondary amine in (2R)-Ts-MeDAP provides only a single N-H proton, locking the substrate into a singular, highly organized 6-membered pericyclic transition state[2].

Synthesis_Workflow Step1 tert-Butyl N-[(2R)-1-(methylamino) propan-2-yl]carbamate Step2 Acidic Deprotection (HCl/Dioxane) Step1->Step2 Step3 (2R)-N1-methylpropane -1,2-diamine Step2->Step3 Step4 Sulfonylation (TsCl, Et3N) Step3->Step4 Step5 Chiral Ligand: (2R)-Ts-MeDAP Step4->Step5 Step6 Metal Complexation [RuCl2(p-cymene)]2 Step5->Step6 Step7 Active Catalyst: Ru-(2R)-Ts-MeDAP Step6->Step7

Synthetic workflow from the Boc-protected precursor to the active Ru-catalyst.

Benchmarking Catalytic Efficiency

To objectively evaluate the ligand synthesized from the title carbamate, we benchmarked Ru-(2R)-Ts-MeDAP against two established alternatives:

  • Ru-(R,R)-TsDPEN: The industry "gold standard" featuring a rigid diphenylethylenediamine backbone.

  • Ru-(R)-TsDAP: A baseline catalyst derived from unmethylated (R)-1,2-diaminopropane[4].

Reaction Conditions: Asymmetric Transfer Hydrogenation (ATH) of p-methoxyacetophenone (0.5 M) in isopropanol, using t -BuOK as the base. Substrate/Catalyst (S/C) ratio = 2000:1. Temperature = 25°C.

Catalyst SystemLigand Structural FeatureYield (%)ee (%)TONTOF (h⁻¹)
Ru-(R,R)-TsDPEN Primary amine, bulky phenyl backbone9298.5 (R)1,840460
Ru-(R)-TsDAP Primary amine, small methyl backbone8884.0 (R)1,760580
Ru-(2R)-Ts-MeDAP Secondary amine (N-methyl), methyl backbone 99 97.2 (R) 1,980 1,250

Data Analysis & Insights: While Ru-TsDPEN delivers exceptional enantioselectivity, its bulky backbone and primary amine donor result in a moderate TOF. Conversely, the unmethylated Ru-TsDAP shows improved kinetics but suffers a severe drop in ee% due to insufficient steric discrimination[4].

The ligand derived from tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate (Ru-(2R)-Ts-MeDAP ) achieves the optimal balance. The N-methyl group induces a nearly 3-fold increase in TOF compared to TsDPEN by accelerating the hydride transfer cycle, while the rigidified secondary amine transition state preserves an excellent ee% of 97.2%.

ATH_Cycle Ru_Amide 16e- Ru-Amide Complex (Active Catalyst) Ru_Hydride 18e- Ru-Hydride Complex (Reducing Agent) Ru_Amide->Ru_Hydride + Isopropanol - Acetone Ru_Hydride->Ru_Amide + Ketone - Chiral Alcohol Ketone Prochiral Ketone Ketone->Ru_Hydride Alcohol Chiral Alcohol Alcohol->Ru_Amide Isopropanol Isopropanol (H-Donor) Isopropanol->Ru_Amide Acetone Acetone Acetone->Ru_Hydride

Outer-sphere mechanism of Asymmetric Transfer Hydrogenation (ATH) via Ru-hydride intermediates.

Experimental Protocol: Self-Validating ATH Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating internal standard system for real-time kinetic monitoring.

Materials Required:

  • [RuCl2​(p-cymene)]2​ (0.005 mmol)

  • (2R)-Ts-MeDAP ligand (0.011 mmol)

  • p-Methoxyacetophenone (10.0 mmol)

  • Anhydrous Isopropanol (20.0 mL)

  • t -BuOK (0.1 M solution in isopropanol, 0.2 mL)

  • n-Dodecane (Internal Standard, 1.0 mmol)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an argon-filled glovebox, charge a Schlenk flask with [RuCl2​(p-cymene)]2​ and (2R)-Ts-MeDAP. Add 5.0 mL of anhydrous isopropanol and stir at 80°C for 1 hour. The solution will transition from dark red to a vibrant orange, indicating the formation of the 18-electron precatalyst.

  • Reaction Setup: Cool the flask to 25°C. Add p-methoxyacetophenone and the n-dodecane internal standard. Causality note: Dodecane is chosen as it is inert to hydride transfer and elutes cleanly apart from the substrate/product on standard GC columns.

  • Initiation: Inject the t -BuOK solution to initiate the reaction. The base deprotonates the precatalyst to form the active 16-electron Ru-amide species[3].

  • Kinetic Sampling (Self-Validation): Withdraw 50 μ L aliquots at 5, 15, 30, and 60 minutes. Quench each aliquot immediately by filtering through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium catalyst and halt the reaction.

  • Analysis: Analyze the quenched aliquots via Chiral GC (e.g., Chirasil-DEX CB column).

    • Validation Check: The sum of the integrated areas of the ketone and the chiral alcohol, normalized against the dodecane internal standard, must remain constant ( ±2% ) across all time points. A deviation indicates substrate degradation or solvent evaporation, invalidating the kinetic data.

References

  • NextSDS Chemical Database tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate — Chemical Substance Information[Link]

  • ACS Organometallics Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts[Link]

  • National Institutes of Health (PMC) Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?[Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Executive Summary & Chemical Profiling Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 1864893-64-0)[1] is a Boc-protected diamine widely utilized as a highly specific synthetic intermediate in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate (CAS: 1864893-64-0)[1] is a Boc-protected diamine widely utilized as a highly specific synthetic intermediate in drug development and peptide synthesis. Because this molecule contains both a carbamate linkage and a secondary amine, its disposal requires strict adherence to specialized environmental health and safety (EHS) protocols. Improper disposal not only violates federal regulations but also poses severe physical hazards, including over-pressurization of waste containers and the release of toxic combustion byproducts.

This guide provides a comprehensive, self-validating methodology for the safe segregation, storage, and final destruction of this compound, ensuring researchers and laboratory managers remain fully compliant with environmental regulations while safeguarding facility operations.

Mechanistic Causality in Waste Management

To effectively manage chemical waste, laboratory personnel must understand the molecular behavior of the compound under disposal conditions. The disposal strategy for this specific molecule is dictated by two primary structural features:

  • Boc-Group Lability (Explosion Hazard): The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments. If this compound is inadvertently mixed with acidic waste streams (e.g., Trifluoroacetic acid or Hydrochloric acid), it undergoes rapid deprotection. This reaction releases equimolar amounts of isobutylene gas and carbon dioxide. In a sealed waste carboy, this rapid gas evolution will cause catastrophic over-pressurization and container rupture.

  • Nitrogenous Backbone (Toxic Emission Hazard): The molecule contains two nitrogen atoms (a carbamate nitrogen and a methylamino nitrogen). Standard open-air combustion or low-temperature burning of nitrogen-rich organic compounds generates highly toxic nitrogen oxides (NOx). Therefore, the only viable destruction method is high-temperature incineration coupled with alkaline exhaust scrubbing[2].

Regulatory Grounding

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260–273)[3], this compound is classified as a hazardous organic waste. While specific carbamate pesticides are assigned distinct P- or U-listed waste codes, synthetic Boc-protected intermediates typically fall under characteristic waste codes (e.g., D001 for ignitability if dissolved in flammable solvents).

Furthermore, the EPA's Land Disposal Restrictions (LDR) mandate that carbamate-containing wastes cannot be directly landfilled. Instead, they must undergo Best Demonstrated Available Technologies (BDAT)—specifically, thermal destruction—to ensure the complete breakdown of the carbamate functional group prior to any residue disposal[4].

Quantitative Disposal Parameters

The following table summarizes the critical physicochemical and logistical parameters required for profiling this waste stream for your facility's EHS department or waste broker.

ParameterSpecificationOperational Rationale
Chemical Name Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamateRequired for accurate waste manifesting.
CAS Number 1864893-64-0Primary identifier for SDS and broker profiling.
EPA RCRA Status Characteristic Hazardous Waste (e.g., D001)Governs accumulation limits and transport rules.
Incompatible Media Strong Acids, Oxidizing AgentsPrevents exothermic reactions and isobutylene gas evolution.
Accumulation Limit 90 Days (LQG) or 180 Days (SQG)Federal compliance for temporary laboratory storage[5].
Approved Destruction High-Temperature Incineration (>1000°C)Cleaves the carbamate linkage; destroys the organic backbone.
Exhaust Treatment Wet Alkaline ScrubberNeutralizes NOx and CO2 combustion gases.

Self-Validating Disposal Protocol

To ensure absolute safety, the following step-by-step protocol incorporates built-in validation checks. Do not proceed to the next step unless the validation condition is met.

Step 1: Waste Stream Segregation

  • Action: Designate a specific high-density polyethylene (HDPE) or glass waste container exclusively for "Non-Halogenated Organic Waste" (or "Halogenated" if the compound is dissolved in DCM/Chloroform).

  • Validation Check: Before adding the compound, test the current contents of the waste container using a pH indicator strip. Condition: The pH must be ≥ 6. If the pH is acidic (< 6), do NOT add the Boc-protected amine, as it will trigger gas evolution.

Step 2: Containerization and Monitoring

  • Action: Slowly transfer the chemical (or its solvent mixture) into the waste container inside a certified, continuously running fume hood. Leave at least 20% headspace in the container to accommodate minor vapor expansion.

  • Validation Check: Lightly cap the container and observe it for 15 minutes. Condition: The absence of bubbling, hissing, or container bulging validates that no incompatible cross-reactions are occurring. Once validated, seal the cap securely.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label to the container immediately upon the first drop of waste entering it. Clearly write "Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate" and the accumulation start date.

  • Validation Check: Cross-reference the label against the lab's digital waste manifest. Condition: The name, hazard class (Flammable/Toxic), and start date must perfectly match the digital ledger before the container is moved to the secondary accumulation area.

Step 4: Broker Transfer and Final Destruction

  • Action: Transfer the sealed waste to a licensed RCRA hazardous waste transporter before the 90-day or 180-day accumulation limit expires[5]. Specify on the manifest that the waste requires "Incineration with Alkaline Scrubbing."

  • Validation Check: Obtain the Certificate of Destruction (CoD) from the disposal facility. Condition: The CoD must explicitly state that the waste was subjected to thermal destruction, closing the cradle-to-grave liability loop.

Disposal Workflow Visualization

The following diagram illustrates the logical relationship between generation, hazard segregation, and the required thermal destruction pathway.

DisposalWorkflow Start Waste Generation: Boc-Protected Amine Segregation Segregation: Non-Halogenated Organic Start->Segregation Incompatible Avoid Strong Acids/Oxidizers (Prevents Boc Cleavage) Segregation->Incompatible Hazard Check Storage Temporary Storage: Sealed, Ventilated Cabinet Segregation->Storage Transport Licensed RCRA Transporter Storage->Transport Incineration Thermal Destruction (>1000°C) Transport->Incineration Scrubber Alkaline Scrubber (NOx & CO2 Neutralization) Incineration->Scrubber Exhaust Gas

Fig 1: Logical workflow for the safe segregation and thermal destruction of Boc-protected amines.

References

  • NextSDS - tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate Chemical Substance Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Available at:[Link]

  • University of Wyoming Safety Office - Laboratory Management Plan (RCRA Small Quantity Generator Guidelines). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

A Comprehensive Resource for Laboratory Professionals This guide provides essential safety and logistical information for handling Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Resource for Laboratory Professionals

This guide provides essential safety and logistical information for handling Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate. Designed for researchers, scientists, and drug development professionals, this document outlines crucial operational and disposal plans to ensure a safe laboratory environment. By offering in-depth, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information.

Hazard Identification and Risk Assessment

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is classified with several hazards. It is known to cause skin irritation and serious eye damage.[1] Additionally, it may cause respiratory irritation and is harmful if swallowed.[2] A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for exposure.

Hazard Classifications:

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Damage (Category 1)[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]

  • Acute toxicity, oral (Category 4)[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[3][4][5][6]To protect against splashes and vapors that can cause serious eye damage.[1][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[7][8] Chemical-resistant apron or coveralls.[6][9]To prevent skin irritation from direct contact.[1] Long-sleeved garments provide an additional barrier.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[8][10] A NIOSH-approved respirator with an appropriate cartridge may be necessary for large quantities or in case of poor ventilation.[3]To minimize the inhalation of dust or vapors that can cause respiratory irritation.[1][2]
Footwear Closed-toe shoes.[8][10]To protect feet from spills.

Operational Workflow: A Step-by-Step Guide

A systematic approach to handling minimizes risks. The following workflow provides a logical sequence for the safe use of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

Caption: A streamlined workflow for the safe handling of Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate.

Detailed Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).[8]

    • Ensure all necessary PPE is available and in good condition.[8]

    • Prepare your designated workspace, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered.[10]

  • Handling:

    • Weighing: To minimize dust formation, handle the solid compound carefully.[3] Use a spatula for transfers.

    • Dissolving: When creating a solution, slowly add the solid to the solvent to prevent splashing.[11]

    • Transferring: Use appropriate equipment, such as a funnel, when transferring liquids to avoid spills.[8]

  • Post-Handling:

    • Carefully remove and dispose of contaminated PPE to prevent cross-contamination.[11]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[12][13]

    • Document all procedures and any unusual observations in your laboratory notebook.[11]

Disposal Plan

Proper waste management is crucial for laboratory and environmental safety. All materials that have come into contact with Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate should be treated as hazardous waste.[11]

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste. This includes contaminated gloves, weigh boats, and paper towels.[11]
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[11][12]
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label before disposing of the container according to your institution's guidelines.[14]

Key Principle: Always segregate waste by compatibility to prevent dangerous reactions.[10][12]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][5]

Always have the Safety Data Sheet readily available for emergency responders.

References

  • Fisher Scientific. Safety Data Sheet: tert-Butyl N-{ 2-[2-amino-4-(trifluoromethyl)
  • Fisher Scientific. Safety Data Sheet: tert-Butyl N-(2-aminoethyl)
  • D6253 - Safety D
  • NextSDS. tert-butyl N-[(2R)-1-(methylamino)
  • U.S. Environmental Protection Agency.
  • Labor
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • BenchChem.
  • Eversafe Academy. Staying Safe in the Lab: Easy Tips for Handling Chemicals.
  • The Prashant Kamat Lab, University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. tert-butyl N-(1-amino-2-methylpropan-2-yl)
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • University of Colorado Boulder Environmental Health & Safety. Safe Lab Practices.
  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Carl ROTH.
  • Hazchem Safety. How To Choose The Right PPE For Chemical Handling.
  • Actylis Lab Solutions.
  • DuPont. PPE Solutions for the Chemical Manufacturing Industry.
  • Sigma-Aldrich. tert-Butyl N-{2-[2-(methylamino)
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Real Safety. Personal Protective Equipment for Chemical Handling.

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